(+)-trans-C75
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189534 | |
| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218137-86-1 | |
| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218137-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C-75 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218137861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C-75 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E9A8CTX2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthetic FAS Inhibitor C75: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C75 is a synthetic, small-molecule inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. Overexpressed in a variety of human cancers, FAS has emerged as a promising target for anticancer therapy. C75 has demonstrated potent antitumor activity in preclinical models, inducing apoptosis and inhibiting tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of C75, with a focus on its effects on cancer cell signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of FAS inhibitors.
Discovery and Rationale
C75 was developed as a synthetic analogue of cerulenin, a natural product inhibitor of FAS. The discovery was based on the understanding that many cancer cells exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis. By targeting FAS, the aim was to selectively induce metabolic stress and apoptosis in cancer cells while sparing normal tissues with low FAS expression. C75 was designed as a more stable and potent inhibitor compared to its natural predecessor.
Synthesis of C75
A convenient and reliable route for the multigram synthesis of C75 has been developed, with a reported overall yield of approximately 29%. The synthesis involves a multi-step process starting from readily available precursors.
Experimental Protocol: Synthesis of C75
A detailed, step-by-step protocol for the synthesis of C75 is proprietary and not publicly available in full detail. The following is a generalized workflow based on published literature.
-
Step 1: Synthesis of the γ-lactone core: This typically involves the reaction of an appropriate starting material to form the core five-membered lactone ring structure.
-
Step 2: Introduction of the alkyl side chain: An alkyl group is introduced at a specific position on the lactone ring, which is crucial for the compound's interaction with the FAS enzyme.
-
Step 3: Functional group manipulation: A series of reactions are performed to introduce and modify functional groups to arrive at the final C75 structure.
-
Step 4: Purification: The final compound is purified using techniques such as column chromatography to yield the desired product with high purity.
Quantitative Data: In Vitro Cytotoxicity
C75 has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| PC3[1] | Prostate Cancer | 35 |
| LNCaP[1] | Prostate Cancer | 50 |
Note: This table will be expanded as more quantitative data from various cancer cell lines becomes publicly available.
Mechanism of Action and Signaling Pathways
C75 exerts its anticancer effects through a dual mechanism involving the inhibition of two key enzymes in fatty acid metabolism: Fatty Acid Synthance (FAS) and Carnitine Palmitoyltransferase I (CPT-I).
Inhibition of Fatty Acid Synthase (FAS)
C75 acts as a slow-binding, irreversible inhibitor of FAS. By blocking FAS, C75 prevents the synthesis of fatty acids, leading to an accumulation of the substrate malonyl-CoA. This disruption in lipid metabolism induces cellular stress and ultimately triggers apoptosis in cancer cells.
Inhibition of Carnitine Palmitoyltransferase I (CPT-I)
Inside the cell, C75 can be converted to C75-CoA. This derivative acts as a potent inhibitor of CPT-I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT-I further disrupts cellular energy homeostasis.
Modulation of AMPK Signaling
C75 has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy status. In the hypothalamus, C75 treatment leads to a decrease in the phosphorylation of AMPK. The downstream consequences of AMPK modulation in cancer cells are an active area of investigation.
Signaling Pathway Diagrams
Experimental Protocols
Fatty Acid Synthase (FAS) Inhibition Assay
Objective: To determine the inhibitory effect of C75 on FAS activity.
Materials:
-
Purified FAS enzyme
-
C75 compound
-
Acetyl-CoA
-
Malonyl-CoA (radiolabeled or with a detection system)
-
NADPH
-
Reaction buffer
Procedure:
-
Pre-incubate the purified FAS enzyme with varying concentrations of C75 for different time intervals to account for its slow-binding nature.
-
Initiate the reaction by adding acetyl-CoA, radiolabeled malonyl-CoA, and NADPH.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and measure the incorporation of the radiolabel into fatty acids.
-
Calculate the percentage of inhibition relative to a control without C75.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of C75 in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
C75 compound
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of C75 for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
C75 has proven to be a valuable research tool for understanding the role of fatty acid metabolism in cancer. Its dual inhibitory mechanism on both FAS and CPT-I makes it a potent modulator of cellular energetics. While its clinical development has been hampered by off-target effects, the insights gained from studying C75 continue to fuel the development of a new generation of more specific and tolerable FAS inhibitors for cancer therapy. Future research should focus on elucidating the detailed downstream signaling consequences of C75-mediated enzyme inhibition and on identifying predictive biomarkers to select patient populations most likely to respond to FAS-targeted therapies.
References
C75 as a Fatty Acid Synthase Inhibitor: A Technical Guide
Executive Summary: C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids. Elevated FASN expression is a hallmark of many cancers and metabolic diseases, making it a compelling therapeutic target. C75 acts as a competitive, irreversible inhibitor of FASN, exhibiting slow-binding characteristics.[1][2] Beyond its primary function, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid β-oxidation.[3][4] This dual mechanism—inhibiting fatty acid synthesis while promoting fatty acid breakdown—results in a range of potent anti-neoplastic and metabolic effects, including the induction of apoptosis in cancer cells and significant weight loss in preclinical models.[1][4] This document provides an in-depth technical overview of C75, covering its mechanism of action, effects on key signaling pathways, quantitative data, and detailed experimental protocols for its study.
Introduction to Fatty Acid Synthase (FASN) and C75
Fatty Acid Synthase (FASN) is a large, multi-domain enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In most normal human tissues, FASN expression is low, as dietary fatty acids are typically sufficient. However, many human cancers, including those of the breast, prostate, and colon, exhibit significantly upregulated FASN expression.[1][5] This heightened lipogenesis provides cancer cells with the necessary lipids for membrane formation, energy storage, and the generation of signaling molecules, supporting rapid proliferation and survival.
C75, or trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic α-methylene-γ-butyrolactone designed as a more stable and potent analogue of cerulenin, a natural FASN inhibitor.[1][5] It was developed to overcome the chemical instability of cerulenin, enabling more robust in vivo studies of FASN inhibition.[5] C75 has since become a critical tool for investigating the roles of fatty acid synthesis in cancer and metabolic disorders.[6][7]
Biochemical and Chemical Properties of C75
C75 is a synthetic compound with the following key properties:
| Property | Value | Reference |
| IUPAC Name | trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | [8] |
| Molecular Formula | C₁₄H₂₂O₄ | [2] |
| Molecular Weight | 254.32 Da | [2] |
| Appearance | White to beige powder | [7] |
| Purity | >98% (by HPLC) | [2][7] |
| Solubility | Soluble in DMSO (e.g., to 25 mM) | [2][7] |
| Storage Temperature | 2-8°C | [7] |
| CAS Number | 191282-48-1 | [2] |
Mechanism of Action
C75 exerts its biological effects through a dual mechanism, targeting both fatty acid synthesis and oxidation pathways.
Inhibition of Fatty Acid Synthase (FASN)
C75 is a competitive and irreversible inhibitor of FASN.[2][9] It displays characteristics of a slow-binding inhibitor, meaning the formation of the enzyme-inhibitor complex occurs over a period of minutes, with inhibitory effects increasing with longer preincubation times.[1][10] Unlike cerulenin, which exclusively targets the β-ketoacyl synthase domain, C75 has been shown to interact with multiple domains of the FASN enzyme, including the β-ketoacyl synthase, enoyl reductase, and thioesterase domains.[5] This irreversible binding leads to the accumulation of the FASN substrate malonyl-CoA, a key event that mediates many of C75's downstream effects, including apoptosis.[1][9]
Activation of Carnitine Palmitoyltransferase-1 (CPT-1)
Paradoxically, while FASN inhibition leads to an increase in malonyl-CoA, which is a potent allosteric inhibitor of CPT-1, C75 itself acts as a CPT-1 activator.[3][4] CPT-1 is the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[3] C75 appears to compete with malonyl-CoA, stimulating CPT-1 activity even in the presence of high malonyl-CoA levels.[3][4] This leads to a significant increase in fatty acid oxidation and cellular ATP production, contributing to its metabolic effects.[3][4]
Caption: Dual mechanism of C75: FASN inhibition and CPT-1A activation.
Cellular and In Vivo Effects
Anti-Cancer Effects
In cancer cells, the primary outcome of FASN inhibition by C75 is the induction of apoptosis.[1][9] This is thought to be triggered by the cytotoxic accumulation of malonyl-CoA.[1] C75 treatment leads to a rapid halt in fatty acid synthesis, followed by an inhibition of DNA replication, cell cycle arrest, and ultimately, programmed cell death through the activation of caspase cascades.[1][5] C75 has demonstrated cytotoxic effects across a wide range of cancer cell lines and has been shown to reduce tumor growth in xenograft models and prevent mammary cancer development in transgenic mice.[1][5][6]
Metabolic Effects
When administered in vivo to rodents, C75 induces profound and rapid weight loss.[11][12] This effect is attributed to two main factors:
-
Central Action: C75 acts on the hypothalamus to suppress the expression of orexigenic neuropeptides, leading to a significant reduction in food intake (anorexia).[2][11]
-
Peripheral Action: By activating CPT-1, C75 increases peripheral fatty acid oxidation and energy expenditure.[4][11] Studies in diet-induced obese mice showed that C75 treatment led to a 32.9% increase in energy production from fatty acid oxidation.[4][11]
Key Signaling Pathways Modulated by C75
Induction of Apoptosis
FASN inhibition by C75 triggers the intrinsic (mitochondrial) pathway of apoptosis.[5] The accumulation of malonyl-CoA is a key initiating stress signal. This leads to the activation of the caspase cascade, which executes the apoptotic program.[5] While the precise upstream sensors of malonyl-CoA stress are still being fully elucidated, the pathway converges on the activation of effector caspases like caspase-3 and caspase-6.[13][14]
Caption: Apoptotic signaling pathway induced by C75-mediated FASN inhibition.
AMPK and mTOR Signaling
The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) are central regulators of cellular metabolism and growth. AMPK acts as a cellular energy sensor; it is activated under low energy states (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).[15] The mTOR pathway, conversely, is a master regulator of cell growth and proliferation, activated by nutrients and growth factors.[16]
C75 treatment has been shown to increase cellular ATP levels, likely due to the stimulation of fatty acid oxidation.[4][17] This increase in ATP leads to the inactivation of AMPK.[17] Since AMPK is a known inhibitor of the mTOR pathway, the inactivation of AMPK by C75 can relieve this inhibition. However, FASN inhibition also negatively regulates the mTOR pathway through other stress-response mechanisms, creating a complex interplay.[5]
Caption: C75's impact on the AMPK and mTOR signaling pathways.
Quantitative Data Summary
The inhibitory potency of C75 has been quantified in various cancer cell lines and assay formats. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of an inhibitor's effectiveness.
| Cell Line/Assay | Assay Type | IC₅₀ Value (µM) | Reference(s) |
| Purified FASN | Biochemical Assay | 15.53 | [8][11] |
| PC3 (Prostate Cancer) | Clonogenic Assay | 35 | [6][18] |
| LNCaP (Prostate Cancer) | Spheroid Growth Assay | 50 | [11][18] |
| A375 (Melanoma) | FASN Functional Assay | 32.43 | [6] |
| MA104 (Monkey Kidney) | Cytotoxicity Assay (TD₅₀) | 28.5 | [6] |
| General | Biochemical Assay | 200 | [2] |
Note: IC₅₀ values can vary significantly based on the assay conditions, cell type, incubation time, and serum concentration.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of C75.
FASN Inhibition Assay (Radiometric)
This protocol measures the incorporation of a radiolabeled precursor into fatty acids.
-
Enzyme Preparation: Purify FASN from target tissue or use a commercially available recombinant enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 1 mM DTT and 1 mM EDTA).
-
Preincubation: Add purified FASN to the reaction buffer. Add varying concentrations of C75 (dissolved in DMSO) or DMSO vehicle control. Preincubate for a specified time (e.g., 30 minutes at 37°C) to allow for slow-binding inhibition.[1]
-
Reaction Initiation: Start the reaction by adding substrates: acetyl-CoA, NADPH, and ¹⁴C-labeled malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH for saponification).
-
Extraction: Extract the radiolabeled fatty acids using a nonpolar solvent like hexane or petroleum ether.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Cell Viability/Proliferation (Clonogenic Assay)
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.[6]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of C75 or a DMSO vehicle control.[8]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).[6]
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Counting & Analysis: Count the number of colonies in each well. Calculate the surviving fraction for each treatment condition relative to the control and plot a dose-response curve.
Caption: General experimental workflow for the evaluation of C75.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture cells in plates and treat with C75 or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by C75.
Conclusion and Future Directions
C75 is a potent dual-action molecule that serves as an invaluable tool for studying cellular metabolism. Its ability to both irreversibly inhibit FASN and activate CPT-1 provides a powerful method for dissecting the roles of lipid synthesis and oxidation in health and disease. While its profound effects on appetite and body weight may limit its direct therapeutic development for cancer, it has paved the way for second-generation FASN inhibitors with improved pharmacological profiles.[5][19] Future research will likely focus on further clarifying the complex signaling networks C75 modulates and leveraging its unique mechanism to explore novel therapeutic strategies for cancer, obesity, and other metabolic disorders.
References
- 1. pnas.org [pnas.org]
- 2. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]
- 3. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. C75 = 98 HPLC, powder 218137-86-1 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The connections between C75 and obesity drug-target pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid, commonly known as C75, is a synthetic, cell-permeable α-methylene-γ-butyrolactone that has garnered significant scientific interest due to its potent biological activities. Primarily recognized as an inhibitor of fatty acid synthase (FAS), C75 has demonstrated significant potential as an anti-cancer and anti-obesity agent. This technical guide provides a comprehensive overview of the biological activity of C75, including its mechanisms of action, key signaling pathways, and quantitative data. Detailed experimental protocols for the study of C75 are also provided to facilitate further research and development.
Introduction
Fatty acid synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids. In many human cancers, the expression and activity of FAS are significantly upregulated to support the high proliferation rates of tumor cells. This makes FAS a compelling target for anticancer drug development. C75 was developed as a more stable and potent synthetic analog of the natural FAS inhibitor, cerulenin. Beyond its effects on cancer cells, C75 has also been shown to induce profound anorexia and weight loss, indicating a role in the central nervous system's regulation of energy balance. This dual activity has positioned C75 as a valuable tool for studying the interplay between metabolism, cancer, and appetite regulation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₄ |
| Molecular Weight | 254.32 g/mol |
| CAS Number | 218137-86-1, 191282-48-1 (may vary by stereoisomer) |
| Synonyms | C75, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid |
Biological Activity and Mechanism of Action
The biological effects of C75 are multifaceted, stemming from its primary interaction with FAS and subsequent modulation of downstream metabolic and signaling pathways.
Inhibition of Fatty Acid Synthase (FAS)
C75 is a slow-binding, irreversible inhibitor of fatty acid synthase.[1] By covalently modifying the β-ketoacyl synthase domain of FAS, C75 blocks the condensation reaction in fatty acid synthesis.[1] This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, in cancer cells, which is a key mediator of C75-induced apoptosis.[1]
Anticancer Activity
The anticancer effects of C75 are primarily attributed to its inhibition of FAS in cancer cells that exhibit high levels of this enzyme. The consequences of FAS inhibition in these cells are:
-
Induction of Apoptosis: The accumulation of malonyl-CoA triggers a signaling cascade that leads to programmed cell death.[1]
-
Inhibition of DNA Replication: By disrupting the production of new fatty acids required for membrane synthesis, C75 indirectly halts DNA replication.[1]
-
Radiosensitization: C75 has been shown to sensitize prostate cancer cells to ionizing radiation, suggesting a potential role in combination therapies.[2]
Appetite Suppression and Weight Loss
C75 exerts a potent anorexigenic effect, leading to a significant reduction in food intake and subsequent weight loss. This effect is mediated by the central nervous system, specifically within the hypothalamus.
-
Modulation of Hypothalamic AMPK: C75 decreases the phosphorylation of AMP-activated protein kinase (AMPK) in the hypothalamus.[3] As AMPK is a critical sensor of cellular energy status, its inhibition signals a state of energy sufficiency, thereby suppressing appetite.[3]
-
Regulation of Neuropeptides: The inhibition of hypothalamic FAS and the subsequent alteration of AMPK activity lead to changes in the expression of key neuropeptides that control feeding behavior. C75 suppresses the expression of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related protein (AgRP), while increasing the expression of anorexigenic (appetite-suppressing) neuropeptides like Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[4]
-
Inhibition of Ghrelin Secretion: C75 has been shown to act upstream of the orexigenic hormone ghrelin, inhibiting its secretion.[4][5]
Dual Regulation of Carnitine Palmitoyltransferase 1 (CPT1)
The effect of C75 on CPT1, the rate-limiting enzyme in fatty acid oxidation, is complex and appears to be context-dependent.
-
Activation by C75: Some studies report that C75 can directly activate CPT1, which would lead to an increase in fatty acid oxidation.[6]
-
Inhibition by C75-CoA: Conversely, other research indicates that C75 is converted intracellularly to its CoA thioester, C75-CoA, which is a potent inhibitor of CPT1.[7] This inhibition would lead to a decrease in fatty acid oxidation.
This paradoxical effect is a critical area of ongoing research. The prevailing hypothesis is that the ultimate effect of C75 on fatty acid oxidation may depend on the specific tissue and the relative concentrations of C75 and C75-CoA.
Quantitative Data
| Parameter | Cell Line/Model | Value | Reference |
| IC₅₀ (FAS Inhibition) | Purified mammalian FAS | Not explicitly found | |
| IC₅₀ (Cell Growth) | PC3 (Prostate Cancer) | 35 µM | [6] |
| IC₅₀ (Cell Growth) | LNCaP (Prostate Cancer) Spheroids | 50 µM | [6] |
| IC₅₀ (FAS Inhibition) | General | 200 µg/mL | [8] |
| In Vivo Dosage (Appetite Suppression) | Mice (intraperitoneal) | 30 mg/kg | [6] |
Signaling Pathways and Experimental Workflows
C75-Induced Apoptosis in Cancer Cells
Caption: C75 inhibits FAS, leading to increased malonyl-CoA, which induces apoptosis.
C75-Mediated Appetite Suppression in the Hypothalamus
Caption: C75 inhibits hypothalamic FAS, reducing pAMPK and altering neuropeptide expression.
Experimental Workflow for Assessing C75 Cytotoxicity
Caption: Workflow for determining the cytotoxic effects of C75 using an MTT assay.
Detailed Experimental Protocols
Synthesis of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75)
In Vitro Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxicity of C75 on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3, LNCaP)
-
Complete cell culture medium
-
96-well tissue culture plates
-
C75 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
C75 Treatment: Prepare serial dilutions of C75 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the C75 dilutions (and a vehicle control with the same concentration of DMSO as the highest C75 concentration) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each C75 concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using appropriate software.
In Vivo Assessment of Anorectic Effects in Mice
This protocol provides a general framework for evaluating the effect of C75 on food intake in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
C75 solution for injection (e.g., dissolved in a vehicle such as RPMI 1640 medium)
-
Standard rodent chow
-
Metabolic cages for individual housing and food intake measurement
-
Animal balance
Procedure:
-
Acclimation: Individually house the mice in metabolic cages for at least 3-5 days to acclimate them to the new environment and to obtain baseline food intake and body weight measurements.
-
Baseline Measurement: Measure and record the body weight and 24-hour food intake for each mouse for at least two consecutive days to establish a stable baseline.
-
C75 Administration: On the day of the experiment, administer C75 (e.g., 30 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
Food Intake and Body Weight Monitoring: Immediately after injection, return the mice to their cages with a pre-weighed amount of food. Measure food intake and body weight at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection.[6][8]
-
Data Analysis: Calculate the change in food intake and body weight for each mouse relative to its baseline and compare the results between the C75-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75) is a potent inhibitor of fatty acid synthase with significant anti-cancer and anorectic properties. Its complex mechanism of action, involving the modulation of key metabolic and signaling pathways in both peripheral tissues and the central nervous system, makes it a valuable research tool and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities of C75 and its potential clinical applications. Further research is warranted to fully elucidate the dual role of C75 and its metabolites on CPT1 and to develop more detailed and standardized protocols for its synthesis and biological evaluation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. (PDF) Chronic C75 Treatment of Diet-Induced Obese Mice [research.amanote.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Research on C75 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
C75 is a synthetic small molecule and a potent, irreversible inhibitor of fatty acid synthase (FASN), an enzyme responsible for the endogenous synthesis of fatty acids. Early research into C75 and its derivatives unveiled its significant anti-tumor properties, positioning it as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the foundational research on C75, detailing its mechanism of action, effects on cancer cells, and the experimental methodologies employed in these seminal studies.
Core Mechanism of Action
C75 exerts its primary anti-neoplastic effect through the inhibition of FASN.[1] FASN is a key enzyme in de novo fatty acid synthesis, a process that is notably upregulated in many cancer types to support rapid cell growth and proliferation by providing essential lipids for membrane formation and signaling molecules.
The inhibitory action of C75 is characterized by slow-binding kinetics, where the inhibitor forms a stable complex with the enzyme over time. This irreversible inhibition leads to a rapid decrease in cellular fatty acid synthesis.
Signaling Pathways Affected by C75
Early studies demonstrated that C75 induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. The inhibition of FASN leads to a cascade of events culminating in programmed cell death.
Quantitative Data: In Vitro Efficacy of C75
The anti-proliferative activity of C75 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | ~35 | [1] |
| LNCaP | Prostate Cancer | ~50 (spheroid growth) | [1] |
| A375 | Melanoma | 32.43 | |
| MA104 | Monkey Kidney | 28.5 (TD50) | |
| Multiple Cell Lines | Various | 15.53 (average) |
Experimental Protocols
Fatty Acid Synthase (FAS) Inhibition Assay
This assay measures the ability of C75 to inhibit the enzymatic activity of purified FASN.
-
Reagents: Purified fatty acid synthase, Acetyl-CoA, Malonyl-CoA with radiolabeled [¹⁴C]malonyl-CoA, NADPH, Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and dithiothreitol).
-
Procedure:
-
Pre-incubate purified FASN with varying concentrations of C75 for different time intervals to assess slow-binding inhibition.
-
Initiate the reaction by adding acetyl-CoA, NADPH, and [¹⁴C]malonyl-CoA.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Extract the synthesized fatty acids using a non-polar solvent (e.g., petroleum ether).
-
Quantify the incorporated radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle-treated control.
-
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents: Cancer cell lines, cell culture medium, C75, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of C75 for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins involved in the apoptotic pathway.
-
Reagents: C75-treated and untreated cancer cells, Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), Protein quantification assay (e.g., BCA assay), SDS-PAGE gels, Transfer buffer, PVDF or nitrocellulose membranes, Blocking buffer (e.g., 5% non-fat milk or BSA in TBST), Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin), HRP-conjugated secondary antibodies, Chemiluminescent substrate.
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
-
In Vivo Tumor Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of C75 in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, Matrigel (optional), C75 formulation for injection (e.g., in DMSO and then diluted in saline), Calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer C75 or vehicle control to the mice via a specific route (e.g., intraperitoneal injection) according to a defined schedule (e.g., daily or every other day).
-
Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
C75 Derivatives
Early research also explored the synthesis and activity of various derivatives of C75 to improve its pharmacological properties, such as increasing potency, reducing toxicity, and enhancing solubility. The core structure, a substituted α-methylene-γ-butyrolactone, was modified at different positions to investigate structure-activity relationships. These studies aimed to dissociate the anorexic (appetite-suppressing) side effect from the anti-tumor activity.
Conclusion
The seminal research on C75 laid the groundwork for understanding the therapeutic potential of FASN inhibition in oncology. The detailed experimental protocols and quantitative data from these early studies continue to be a valuable resource for scientists in the field of cancer metabolism and drug development. The logical frameworks and signaling pathways elucidated provide a solid foundation for further investigation into novel FASN inhibitors and their clinical applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vitro Effects of C75 on Cancer Cell Lines
Executive Summary
C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids.[1][2] Many human cancers, including those of the breast, prostate, colon, and ovary, exhibit significantly elevated levels of FASN compared to normal tissues.[1] This differential expression makes FASN an attractive therapeutic target. C75 exerts its antitumor activity primarily by inhibiting FASN, leading to a cascade of downstream events including the inhibition of fatty acid synthesis, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[1][3] This document provides a comprehensive overview of the in vitro effects of C75, presenting quantitative data, detailed experimental protocols, and visualizations of the core mechanisms and workflows.
Core Mechanism of Action
C75 is a chemically stable, α-methylene-γ-butyrolactone that acts as a weak, irreversible inhibitor of FASN.[1][3] Its mechanism is multifaceted:
-
FASN Inhibition: C75 covalently binds to and inhibits multiple domains of the FASN enzyme, including the β-ketoacyl synthase, enoyl reductase, and thioesterase domains.[3] This action blocks the synthesis of long-chain fatty acids, which are crucial for cancer cells for membrane formation, energy storage, and protein modification.[3]
-
Metabolic Disruption: The inhibition of FASN leads to the accumulation of the substrate malonyl-CoA.[1] High levels of malonyl-CoA are believed to be a key mediator of the cytotoxic and apoptotic effects observed in cancer cells following C75 treatment.[1]
-
CPT1A Activation: C75 is also a potent activator of carnitine palmitoyltransferase 1 (CPT1A), an enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation.[2][4] This can lead to increased fatty acid oxidation and cellular energy stress.
Below is a diagram illustrating the primary mechanism of C75 action.
References
Initial Studies on C75 and Apoptosis Induction: A Technical Guide
Abstract
C75, a synthetic small-molecule inhibitor of fatty acid synthase (FAS), has emerged as a compound of significant interest in oncology research. Initial studies have demonstrated its potent ability to selectively induce apoptosis in a variety of cancer cell lines, where FAS is often highly expressed, while sparing normal tissues with low FAS expression.[1][2] This technical guide provides an in-depth overview of the foundational research on C75-mediated apoptosis. It details the core mechanism of action, summarizes key quantitative findings, outlines common experimental protocols for assessing its effects, and visualizes the critical signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and metabolic pathways.
Core Mechanism of C75 Action
C75 is a synthetic, chemically stable inhibitor that acts as an analog of cerulenin.[3][4] Its primary mechanism involves the irreversible inhibition of fatty acid synthase (FAS), the key enzyme responsible for the de novo synthesis of long-chain fatty acids.[3][4] In many human cancers, including breast, prostate, and colon, FAS is significantly overexpressed to meet the high lipid demand of rapidly proliferating cells.[2][4]
The inhibition of FAS by C75 leads to a rapid cascade of cellular events culminating in apoptosis. A central event is the accumulation of the FAS substrate, malonyl-CoA.[2][3] This accumulation was initially hypothesized to inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for fatty acid oxidation, thereby creating a state of "metabolic catastrophe".[2] While the precise downstream effects are complex and may be cell-type specific, subsequent studies have shown that FAS inhibition by C75 disrupts phospholipid production, interferes with DNA replication, and ultimately triggers S-phase-specific apoptosis.[2][5][6]
Signaling Pathways in C75-Induced Apoptosis
The apoptotic program initiated by C75 involves multiple interconnected signaling pathways. The process begins with the direct inhibition of FAS and culminates in the activation of the caspase cascade, a hallmark of apoptosis.
Further research has elucidated that C75 predominantly activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane, the release of pro-apoptotic factors, and the subsequent activation of initiator and effector caspases.[7]
Quantitative Data from Initial Studies
The following tables summarize quantitative data from seminal studies investigating the effects of C75 on cancer cells.
Table 1: Effect of C75 on Cancer Cell Viability and Proliferation
| Cell Line | C75 Concentration (µM) | Treatment Duration (h) | Reduction in Viability (%) | Reference |
|---|---|---|---|---|
| A-375 (Melanoma) | 20 - 160 | 24 - 48 | 20.8 - 87.1 | [1] |
| SUM149PT (Breast) | 12.5 | 24 | Significant Apoptosis | [8] |
| SUM1315MO2 (Breast) | 10.0 | 24 | Significant Apoptosis |[8] |
Table 2: C75-Induced Inhibition of Fatty Acid Synthesis
| Cell Line | C75 Concentration | Measurement | Inhibition (%) | Reference |
|---|---|---|---|---|
| HL-60 (Leukemia) | 5 µg/ml (~17.8 µM) | [¹⁴C]acetate incorporation into phospholipids | 87 | [3] |
| HL-60 (Leukemia) | 5 µg/ml (~17.8 µM) | [¹⁴C]acetate incorporation into triglycerides | 89 |[3] |
Table 3: C75 Effect on Mitochondrial Membrane Potential in DLBCL Cells (24h Treatment)
| Cell Line | C75 Concentration (µM) | % of Cells with Lost Potential (JC-1 Staining) | Reference |
|---|---|---|---|
| SUDHL4 | 25 | ~25% | [7] |
| SUDHL4 | 50 | ~40% | [7] |
| SUDHL5 | 25 | ~30% | [7] |
| SUDHL5 | 50 | ~55% | [7] |
| SUDHL10 | 25 | ~20% | [7] |
| SUDHL10 | 50 | ~35% |[7] |
Key Experimental Protocols
The assessment of apoptosis is a critical step in evaluating the efficacy of C75. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to identify and quantify apoptotic cells.
Protocol: Annexin V & Propidium Iodide Apoptosis Assay
This protocol provides a method for distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
A. Materials and Reagents
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Treated and control cell populations
-
FACS tubes (e.g., 6 mL polystyrene round-bottom)
B. Equipment
-
Flow Cytometer with appropriate lasers and filters
-
Centrifuge
-
Incubator
-
Micropipettes
C. Step-by-Step Procedure
-
Cell Preparation:
-
Seed cells at a density to achieve ~1 x 10⁶ cells per sample at the time of harvest.
-
Induce apoptosis by treating cells with the desired concentration of C75 for the specified duration. Include an untreated (vehicle) control.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS, then detach them using trypsin or a cell scraper.
-
Combine the detached cells with the collected supernatant from the previous step. For suspension cells, simply collect the entire cell culture.
-
-
Washing:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS, repeating the centrifugation step each time.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL of cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour for optimal results.
-
Be sure to include controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.
-
D. Data Interpretation
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[9]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[9]
Conclusion
Initial studies on C75 have firmly established its role as a potent inducer of apoptosis in cancer cells through the inhibition of fatty acid synthase. The primary mechanism involves the disruption of lipid metabolism, leading to the activation of the intrinsic mitochondrial apoptotic pathway. The quantitative data consistently show a dose- and time-dependent cytotoxic effect across various cancer models. The experimental protocols outlined herein provide a robust framework for further investigation into C75 and other FAS inhibitors. These foundational findings have paved the way for ongoing research into the therapeutic potential of targeting metabolic pathways in cancer treatment.
References
- 1. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
An In-depth Technical Guide to Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid, commonly known as C75. C75 is a potent, irreversible inhibitor of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis. This document details its chemical structure, physical properties, and provides insights into its mechanism of action, including its role in the regulation of metabolism and food intake through the modulation of hypothalamic signaling pathways. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic disorders, and neuroscience.
Chemical and Physical Properties
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid is a synthetic α-methylene-γ-butyrolactone. Its properties are summarized in the tables below.
Identification
| Property | Value |
| IUPAC Name | (2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid[1] |
| Synonyms | C75, C 75, trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, (2R,3S)-rel-Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid[2][3][4][5] |
| CAS Number | 191282-48-1 ((2R,3S)-rel isomer)[4][5]; 218137-86-1 (unspecified stereoisomer)[6][7] |
| Molecular Formula | C₁₄H₂₂O₄[2][4][5] |
| Molecular Weight | 254.32 g/mol [2] |
| Chemical Structure | A γ-butyrolactone derivative with an α-methylene group, a carboxylic acid at the 3-position, and an octyl group at the 2-position. |
Physicochemical Properties
| Property | Value |
| Physical State | Solid[5] |
| Solubility | Soluble in DMSO to 25 mM and in ethanol to 100 mM.[2] |
| Melting Point | Not experimentally determined in the searched literature. |
| Boiling Point | Not experimentally determined in the searched literature. |
| pKa | Not experimentally determined in the searched literature. |
Biological Activity and Signaling Pathways
C75 is a well-characterized inhibitor of fatty acid synthase (FAS), the enzyme responsible for the terminal steps in the de novo synthesis of fatty acids.
Mechanism of Action
C75 acts as a competitive and irreversible inhibitor of fatty acid synthase.[2][8] The α-methylene-γ-butyrolactone core of C75 is a reactive Michael acceptor that is thought to form a covalent adduct with a cysteine residue in the β-ketoacyl synthase (KS) domain of FAS, thereby inactivating the enzyme.
Effects on Metabolism and Food Intake
The inhibition of FAS by C75 leads to an accumulation of its substrate, malonyl-CoA, in various tissues, including the hypothalamus. Elevated malonyl-CoA levels are a key signal of energy surplus, leading to a potent suppression of food intake and a reduction in body weight.[8]
Signaling Pathways
C75 exerts its effects on appetite and metabolism by modulating key signaling pathways in the hypothalamus.
-
Hypothalamic Neuropeptides: C75 has been shown to prevent the fasting-induced up-regulation of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related protein (AgRP), and the down-regulation of anorexigenic (appetite-suppressing) neuropeptides like pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[9]
-
AMP-activated Protein Kinase (AMPK) Pathway: C75 has been demonstrated to reduce the phosphorylation and thus the activity of AMPK in the hypothalamus.[9] AMPK is a critical energy sensor that is activated under low energy states and promotes food intake. By inhibiting AMPK, C75 signals a state of energy sufficiency.
Below is a diagram illustrating the proposed signaling pathway of C75 in the hypothalamus.
Caption: Proposed signaling pathway of C75 in the hypothalamus.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of C75 are critical for its application in research.
Synthesis of C75
Multiple synthetic routes to C75 have been reported. A general workflow for a common synthetic approach is outlined below. This is a generalized representation, and specific reaction conditions, reagents, and purification methods can be found in the cited literature.
Caption: Generalized workflow for the synthesis of C75.
Note: For a detailed, multi-gram scale synthesis protocol, researchers are directed to the publication by L-F. Tietze, et al. (2008) in Synthesis.
Analytical Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
General Protocol: A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Signals:
-
¹H NMR: Signals corresponding to the methylene protons of the α-methylene group, the protons on the lactone ring, the protons of the octyl chain, and the acidic proton of the carboxylic acid would be expected.
-
¹³C NMR: Resonances for the carbonyl carbons of the lactone and carboxylic acid, the carbons of the double bond, the carbons of the furan ring, and the carbons of the octyl chain would be anticipated.
-
3.2.2. Mass Spectrometry (MS)
-
General Protocol: Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization. The sample would be introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions would be measured.
-
Expected Fragmentation: The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observable. Common fragmentation patterns would likely involve the loss of water, carbon dioxide, and fragmentation of the octyl chain.
3.2.3. Infrared (IR) Spectroscopy
-
General Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film.
-
Expected Absorptions: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the lactone and carboxylic acid, the C=C stretch of the methylene group, and the C-H stretches of the alkyl chain would be expected.
Conclusion
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (C75) is a valuable pharmacological tool for studying the role of de novo fatty acid synthesis in various physiological and pathological processes. Its well-defined mechanism of action as a fatty acid synthase inhibitor and its effects on central appetite regulation make it a compound of significant interest for the development of therapeutics for obesity, metabolic syndrome, and cancer. This guide provides a foundational understanding of its properties and directs researchers to relevant literature for more detailed experimental procedures. The lack of publicly available, experimentally determined physicochemical and spectral data highlights an area for future investigation to further complete the profile of this important molecule.
References
- 1. (2R,3S)-C75 | C14H22O4 | CID 9881506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (2R,3S)-TETRAHYDRO-4-METHYLENE-2-OCTYL-5-OXO-3-FURANCARBOXYLIC ACID | VSNCHEM [vsnchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | C14H22O4 | CID 4248455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of C75 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C75, a synthetic α-methylene-γ-butyrolactone, has emerged as a significant tool for investigating the intricate relationship between fatty acid metabolism and energy homeostasis. As a potent inhibitor of fatty acid synthase (FAS), C75 demonstrates profound effects on metabolic parameters, positioning it as a molecule of interest for therapeutic interventions in metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth exploration of the multifaceted mechanisms of C75, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. A critical examination of its dual role in both fatty acid synthesis and oxidation pathways is presented, including the controversial findings surrounding its interaction with carnitine palmitoyltransferase-1 (CPT-1). While C75 itself may not be a direct candidate for human drug development, the insights gleaned from its study offer invaluable guidance for the development of next-generation therapeutics targeting metabolic disorders.
Introduction
Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health crisis. A key pathological feature of these conditions is the dysregulation of lipid metabolism, characterized by excessive fatty acid synthesis and ectopic lipid accumulation. Fatty acid synthase (FAS), the central enzyme in the de novo lipogenesis pathway, has therefore become a prime target for therapeutic intervention. C75 is a small-molecule inhibitor of FAS that has been instrumental in elucidating the role of this pathway in energy balance.[1] This document serves as a comprehensive resource on the preclinical evaluation of C75, with a focus on its therapeutic potential in metabolic diseases.
Mechanism of Action
C75 exerts its metabolic effects through a dual mechanism, impacting both the synthesis and oxidation of fatty acids.
Inhibition of Fatty Acid Synthase (FAS)
C75 is a potent, irreversible inhibitor of FAS.[2] By covalently binding to the β-ketoacyl synthase domain of FAS, C75 blocks the condensation steps of fatty acid synthesis. This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, in tissues such as the hypothalamus and liver.[3]
Modulation of Carnitine Palmitoyltransferase-1 (CPT-1) Activity
The effect of C75 on CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation, is a subject of ongoing investigation with conflicting reports.
-
Stimulation of CPT-1 Activity: Several studies report that C75 acts as a pharmacological agonist of CPT-1, leading to increased fatty acid oxidation and energy expenditure.[3][4] This effect is proposed to be a peripheral mechanism contributing to weight loss and the reduction of adipose tissue.[3] C75 has been shown to increase CPT-1 activity even in the presence of its natural inhibitor, malonyl-CoA.[3][4]
-
Inhibition of CPT-1 Activity by C75-CoA: Conversely, other research indicates that C75 is converted in vivo to C75-CoA, which acts as a potent competitive inhibitor of CPT-1.[2][5] This inhibition of CPT-1 in the hypothalamus is suggested to increase the availability of fatty acids, contributing to the anorectic effects of C75.[5] The IC50 values for C75-CoA inhibition of CPT-1 are reported to be in a similar range to the well-known CPT-1 inhibitor, etomoxiryl-CoA.[2]
This apparent contradiction highlights the complexity of C75's pharmacology and may be dependent on the tissue context and the local concentrations of C75 and its metabolites.
Preclinical Efficacy in Metabolic Disease Models
Preclinical studies, primarily in diet-induced obese (DIO) mice, have demonstrated the significant therapeutic potential of C75 in ameliorating metabolic dysregulation.
Effects on Body Weight and Food Intake
Chronic administration of C75 leads to a sustained and stable reduction in body weight in DIO mice.[6] This effect is attributed to both a decrease in food consumption and an increase in energy expenditure.[6] In some studies, C75-treated DIO mice exhibited a 50% greater weight loss compared to their pair-fed counterparts, indicating that the anorectic effect alone does not account for the total weight reduction.[3][4]
Effects on Adipose Tissue and Hepatic Steatosis
C75 treatment results in a substantial loss of adipose tissue and the resolution of hepatic steatosis (fatty liver) in DIO mice.[6] This is consistent with its dual action of reducing fatty acid synthesis and promoting fatty acid oxidation.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of C75 from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of C75
| Target Enzyme | Cell/Tissue Type | IC50 | Reference |
| Fatty Acid Synthase (FAS) | Purified Human FASN | >100 µM | [7] |
| Fatty Acid Synthase (FAS) | HsmtKAS (β-ketoacyl-acyl carrier protein synthase) | ~300 µM (for the related compound cerulenin) | [7] |
| Carnitine Palmitoyltransferase I (CPT-1) (by C75-CoA) | Yeast-overexpressed L- or M-CPT I isoforms | In the range of etomoxiryl-CoA | [2] |
Table 2: In Vivo Effects of C75 in Diet-Induced Obese (DIO) Mice
| Parameter | C75 Dose | Duration of Treatment | Observed Effect | Reference |
| Body Weight | 15 mg/kg (i.p.) | 20 hours | 4.4% decrease (vs. 2.0% in pair-fed) | [8] |
| Food Intake | Chronic treatment | - | Decreased | [6] |
| Energy Expenditure | 15 mg/kg (i.p.) | 20 hours | 32.9% increase (vs. pair-fed) | [4][8] |
| Respiratory Exchange Ratio (RER) | 15 mg/kg (i.p.) | 20 hours | Unchanged (0.75 vs. 0.76 in pair-fed) | [4][8] |
| Fatty Acid Oxidation | 30 µg/ml (in vitro) | - | 203% increase | [8] |
| Fatty Acid Oxidation | 40 µg/ml (in vitro) | - | 358% increase | [8] |
| CPT-1 Activity | 20 µg/ml (in adipocytes) | - | 213% increase | [8] |
| Liver Triglyceride Content | Not specified | Chronic | Reduced | [9] |
| Liver Weight | Not specified | Chronic | Reduced | [9] |
Table 3: Effects of C75 on Serum Markers of Tissue Injury (Hemorrhagic Shock Model)
| Serum Marker | C75 Treatment (1 mg/kg) | % Decrease vs. Vehicle | Reference |
| Aspartate Aminotransferase (AST) | Yes | 38% | [10] |
| Lactate | Yes | 32% | [10] |
| Lactate Dehydrogenase (LDH) | Yes | 78% | [10] |
| Creatinine | Yes | 38% | [10] |
| Blood Urea Nitrogen (BUN) | Yes | 40% | [10] |
Signaling Pathways Modulated by C75
C75 influences key signaling pathways in the hypothalamus and peripheral tissues that regulate energy homeostasis.
Hypothalamic Neuropeptide Signaling
In the central nervous system, C75 modulates the expression of hypothalamic neuropeptides involved in appetite control. By increasing malonyl-CoA levels in the hypothalamus, C75 is thought to mimic a state of energy surplus. This leads to:
-
Decreased expression of orexigenic (appetite-stimulating) neuropeptides: Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).
-
Increased expression of anorexigenic (appetite-suppressing) neuropeptides: Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).
Peripheral Signaling: AMPK and CPT-1
In peripheral tissues like the liver and adipose tissue, C75's effects are mediated through the modulation of AMP-activated protein kinase (AMPK) and CPT-1. The precise interplay is complex and, as noted, subject to conflicting reports regarding CPT-1.
Experimental Protocols
In Vivo Administration of C75 in Mice
-
Compound Preparation: C75 is dissolved in a suitable vehicle, such as RPMI 1640 medium.
-
Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for systemic administration in mice.
-
Dosage: Doses ranging from 7.5 mg/kg to 30 mg/kg have been used in studies.
-
Procedure: Mice are restrained, and the injection is administered into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
Whole-Animal Indirect Calorimetry
-
Apparatus: An open-circuit indirect calorimeter system (e.g., Oxymax) is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for a period of at least 24 hours before data collection.
-
Measurements: VO2 and VCO2 are measured at regular intervals (e.g., every 15 minutes) over the course of the experiment.
-
Data Analysis: The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to VO2. Energy expenditure is calculated using the Weir equation.
CPT-1 Activity Assay
-
Principle: This assay measures the rate of formation of palmitoylcarnitine from palmitoyl-CoA and [³H]carnitine.
-
Procedure:
-
Homogenize tissue or lyse cells in an appropriate buffer.
-
Incubate the homogenate/lysate with a reaction mixture containing [³H]carnitine, palmitoyl-CoA, and other necessary co-factors.
-
Stop the reaction and separate the radiolabeled palmitoylcarnitine from the unreacted [³H]carnitine.
-
Quantify the amount of [³H]palmitoylcarnitine using liquid scintillation counting.
-
Western Blot Analysis of Hypothalamic Neuropeptides
-
Tissue Preparation: Hypothalami are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NPY, AgRP, POMC, or CART, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clinical Landscape and Future Directions
To date, there have been no registered clinical trials specifically investigating C75 for metabolic diseases in humans. However, other inhibitors of fatty acid synthase are undergoing clinical evaluation. For instance, the FASN inhibitor denifanstat (formerly TVB-2640) has shown promise in Phase 2 trials for non-alcoholic steatohepatitis (NASH) and is also being investigated for various cancers.[11][12][13] Another FASN inhibitor, FT-4101, has demonstrated the ability to safely reduce hepatic de novo lipogenesis and steatosis in obese subjects with non-alcoholic fatty liver disease in early-phase trials.[14]
The preclinical data on C75 provide a strong rationale for the continued exploration of FAS inhibition as a therapeutic strategy for metabolic diseases. Future research should focus on:
-
Resolving the conflicting data on CPT-1 modulation: Further studies are needed to clarify whether C75 or its metabolites act as activators or inhibitors of CPT-1 in different tissues and under various metabolic conditions.
-
Developing second-generation FAS inhibitors: The insights from C75 can guide the design of new inhibitors with improved pharmacokinetic and safety profiles suitable for clinical development.
-
Investigating combination therapies: Exploring the synergistic effects of FAS inhibitors with other anti-diabetic or weight-loss agents could lead to more effective treatment strategies.
Conclusion
C75 has proven to be an invaluable pharmacological tool for dissecting the critical role of de novo lipogenesis in the pathophysiology of metabolic diseases. Its ability to potently inhibit FAS and modulate fatty acid oxidation pathways has profound effects on energy homeostasis, leading to weight loss and improved metabolic health in preclinical models. While the precise mechanism of its interaction with CPT-1 requires further elucidation, the wealth of data generated from C75 studies strongly supports the continued development of FAS inhibitors as a promising therapeutic avenue for obesity, type 2 diabetes, and related metabolic disorders. The journey from the preclinical insights of C75 to clinically approved therapies will require continued innovation in drug design and a deeper understanding of the complex interplay of metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Development of diet-induced fatty liver disease in the aging mouse is suppressed by brief daily exposure to low-magnitude mechanical signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. Sagimet Biosciences' Denifanstat Meets All Endpoints in Phase 3 Acne Clinical Trial, NDA Submission Planned in China [quiverquant.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C75 in In Vivo Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
C75 is a synthetic small molecule that acts as a potent and irreversible inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Elevated FASN expression is a common feature in many human cancers and is associated with tumor growth, survival, and malignancy. Inhibition of FASN by C75 has been shown to induce apoptosis and suppress tumor growth in a variety of in vitro and in vivo cancer models. These application notes provide detailed protocols for the use of C75 in in vivo cancer xenograft models, with a focus on the human prostate carcinoma LNCaP cell line.
Mechanism of Action
C75 exerts its antitumor effects primarily through the inhibition of FASN. This leads to a rapid accumulation of the FASN substrate, malonyl-CoA, and a depletion of end-product fatty acids. The precise downstream mechanisms of C75-induced apoptosis are complex and may be cell-type dependent, but are thought to involve the induction of cellular stress and the activation of apoptotic signaling pathways.
Signaling Pathway
The inhibition of Fatty Acid Synthase (FASN) by C75 disrupts cellular lipid metabolism, leading to an accumulation of malonyl-CoA. This metabolic stress can trigger the intrinsic apoptotic pathway.
Application Notes and Protocols for C75 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
C75 is a potent, synthetic inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. Elevated FASN expression is a common characteristic of many cancer types, making it a compelling target for therapeutic intervention. C75 has demonstrated anti-tumor activity in various cancer models by inducing apoptosis and cell cycle arrest.[1] It also functions as a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), a critical enzyme in fatty acid oxidation.[2] These dual activities make C75 a valuable tool for studying lipid metabolism and its role in cancer and other diseases.
These application notes provide a detailed protocol for the solubilization and use of C75 in cell culture experiments, along with a summary of its key characteristics and a diagram of its signaling pathway.
Data Presentation
Table 1: Solubility and Storage of C75
| Property | Value | Source |
| Solvents | DMSO, Ethanol | [2] |
| Solubility in DMSO | 51 mg/mL (200.53 mM) | [2] |
| Solubility in Ethanol | 51 mg/mL (200.53 mM) | [2] |
| Solubility in Water | Insoluble | [2] |
| Storage of Stock Solution | Store at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. | General Lab Practice |
Table 2: Recommended Working Concentrations for C75 in Cell Culture
| Cell Line(s) | Working Concentration | Incubation Time | Observed Effect | Source |
| PC3, UVW, LNCaP, SK-N-BE(2c), MCF7 | 35 µM | 24 hours | Radiosensitizing activity, increased expression of FATP1 and CD36 | [2] |
| HEK293T | 10, 50, 100 µM | 2, 6, 12, 24, 48 hours | Induction of mitochondrial dysfunction and apoptosis | [1] |
| H4IIE Hepatocellular Carcinoma | Not specified, but effective | Up to 48 hours | Blocks metformin-induced TG synthesis and apoptosis | [3] |
Experimental Protocols
1. Preparation of a C75 Stock Solution (10 mM)
Materials:
-
C75 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[2]
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of C75:
-
The molecular weight of C75 is 254.35 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 254.35 g/mol = 0.0025435 g = 2.54 mg
-
-
-
Weigh the C75 powder:
-
Carefully weigh out 2.54 mg of C75 powder using an analytical balance. To ensure accuracy, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.
-
-
Dissolve the C75 powder:
-
Add the weighed C75 to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.54 mg).
-
Vortex the solution until the C75 is completely dissolved. Gentle warming to 37°C may aid dissolution.[4]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
2. Preparation of Working Solutions and Treatment of Cells
Materials:
-
C75 stock solution (10 mM)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw the C75 stock solution:
-
Thaw an aliquot of the 10 mM C75 stock solution at room temperature.
-
-
Prepare the working solution:
-
Dilute the C75 stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
For example, to prepare 1 mL of medium with a final C75 concentration of 50 µM:
-
Use the formula: C1V1 = C2V2
-
C1 = 10 mM (stock concentration)
-
C2 = 50 µM = 0.05 mM (desired final concentration)
-
V2 = 1 mL (final volume)
-
-
V1 = (C2V2) / C1 = (0.05 mM * 1 mL) / 10 mM = 0.005 mL = 5 µL
-
-
Add 5 µL of the 10 mM C75 stock solution to 995 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Treat the cells:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared C75-containing medium to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest C75 concentration) in your experiment to account for any solvent effects.[4]
-
Incubate the cells for the desired period as determined by your experimental design.
-
Mandatory Visualization
Caption: C75 inhibits FASN and activates CPT1A.
Caption: Workflow for C75 cell culture experiments.
References
- 1. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
Investigating Therapeutic Targets in Obesity Using C75: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing C75, a potent inhibitor of fatty acid synthase (FAS), to investigate therapeutic targets in the context of obesity. C75's dual mechanism of action, involving both central and peripheral pathways, makes it a valuable tool for dissecting the complex interplay of metabolic regulation.
Introduction to C75
C75 is a synthetic small molecule that irreversibly inhibits fatty acid synthase (FAS), a key enzyme in de novo lipogenesis.[1] Beyond its role as a FAS inhibitor, C75 has been shown to modulate the activity of carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid oxidation.[2][3] This dual functionality results in profound effects on energy balance, including reduced food intake and increased energy expenditure, leading to significant weight loss in preclinical models of obesity.[4][5]
The primary mechanisms of C75's action are twofold:
-
Central Action: In the central nervous system (CNS), particularly the hypothalamus, C75 modulates the expression of key neuropeptides that regulate appetite. It has been shown to suppress the expression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related protein (AgRP), while in some contexts, influencing anorexigenic (appetite-suppressing) neuropeptides such as Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART).[5][6]
-
Peripheral Action: In peripheral tissues such as the liver and adipose tissue, C75 stimulates CPT-1 activity, leading to an increase in fatty acid oxidation and energy expenditure.[3][4] This contributes to a reduction in adipose tissue mass and can alleviate conditions like hepatic steatosis (fatty liver).[5]
These multifaceted effects position C75 as a powerful pharmacological tool to explore the intricate signaling pathways governing energy homeostasis and to identify and validate novel therapeutic targets for the treatment of obesity and related metabolic disorders.
Data Presentation
C75 In Vitro Activity
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 (FAS Inhibition) | Purified mammalian FAS | 15.53 µM | [7] |
| Purified FAS | 200 µM | [1] | |
| PC3 (prostate cancer) | 35 µM | [2][4][8] | |
| LNCaP (prostate cancer) | 50 µM (spheroid growth) | [2][8] |
C75 In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result | Reference |
| Body Weight Change | C75-treated | ~20-22% loss of initial body mass | [3] |
| C75-treated (chronic) | 10.3% loss of body mass over 30 days | [6] | |
| Pair-fed | 8.9% less weight loss than C75-treated | [6] | |
| Vehicle control | ~1% gain in body mass | [3] | |
| Food Intake | C75-treated | Moderate reduction | [3] |
| C75-treated (chronic) | Reduced average daily food consumption | [6] | |
| Energy Expenditure | C75-treated | 32.9% increased energy production from fatty acid oxidation | [4][8] |
| Fatty Acid Oxidation | C75-treated (30 µg/ml in 3T3-L1 adipocytes) | 203% increase | [3] |
| C75-treated (40 µg/ml in 3T3-L1 adipocytes) | 358% increase | [3] | |
| C75-treated (40 µg/ml in primary rat hepatocytes) | 839% increase | [3] | |
| CPT-1 Activity | C75-treated (in 3T3-L1 adipocytes) | 213% of control | [3] |
| C75-treated (30 µg/ml in primary rat hepatocytes) | 475% of control | [3] |
Signaling Pathways and Experimental Workflows
C75 Mechanism of Action
Caption: Dual mechanism of C75 action in the CNS and peripheral tissues.
In Vivo Study Workflow for C75 in DIO Mice
Caption: Experimental workflow for in vivo C75 studies in DIO mice.
Experimental Protocols
Protocol 1: In Vivo Administration of C75 to Diet-Induced Obese (DIO) Mice
Objective: To evaluate the chronic effects of C75 on body weight, food intake, and energy expenditure in a mouse model of obesity.
Materials:
-
C75 (powder)
-
RPMI 1640 medium (vehicle)
-
Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)
-
Sterile syringes and needles (27-gauge)
-
Metabolic cages for indirect calorimetry (e.g., Oxymax system)
-
Analytical balance
Procedure:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a minimum of 8-10 weeks to induce obesity.
-
C75 Preparation: Dissolve C75 powder in RPMI 1640 medium to the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 25g mouse with an injection volume of 250 µL). Ensure complete dissolution. Prepare fresh on the day of injection.
-
Dosing Regimen:
-
Administer C75 via intraperitoneal (i.p.) injection.
-
An initial dose of 20 mg/kg can be used, followed by maintenance doses of 10-15 mg/kg every 48 hours.[3]
-
The vehicle control group should receive an equivalent volume of RPMI 1640 medium.
-
A pair-fed control group should be included, receiving the same amount of food consumed by the C75-treated group on the previous day.
-
-
Monitoring:
-
Measure body weight and food consumption daily at the same time.
-
For energy expenditure analysis, acclimate mice to metabolic cages for at least 24 hours.
-
Perform indirect calorimetry to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.
-
-
Tissue Collection: At the end of the study, euthanize mice (e.g., via CO2 asphyxiation) and collect tissues of interest, such as the hypothalamus, liver, and adipose tissue, for further analysis. Snap-freeze tissues in liquid nitrogen and store at -80°C.
Protocol 2: Fatty Acid Synthase (FAS) Activity Assay
Objective: To determine the inhibitory effect of C75 on FAS activity in vitro.
Materials:
-
Purified fatty acid synthase or cell/tissue lysates
-
C75
-
Acetyl-CoA
-
[¹⁴C]-Malonyl-CoA (radiolabeled)
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH (e.g., 0.25 mM), acetyl-CoA (e.g., 50 µM), and the enzyme source.
-
C75 Incubation: Add varying concentrations of C75 (or vehicle control) to the reaction mixtures and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]-Malonyl-CoA (e.g., 50 µM, ~0.1 µCi).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 6 M HCl).
-
Extraction: Extract the synthesized fatty acids with an organic solvent (e.g., petroleum ether).
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of FAS inhibition for each C75 concentration and determine the IC50 value.
Protocol 3: Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay
Objective: To assess the effect of C75 on CPT-1 activity in isolated mitochondria.
Materials:
-
Isolated mitochondria from liver or other tissues
-
C75
-
L-[³H]-Carnitine (radiolabeled)
-
Palmitoyl-CoA
-
Assay buffer (e.g., 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, pH 7.4)
-
Bovine serum albumin (BSA, fatty acid-free)
-
Perchloric acid
-
Butanol
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., mouse liver) using standard differential centrifugation methods.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and isolated mitochondria.
-
C75 Incubation: Add C75 (or vehicle) to the reaction tubes and pre-incubate at 37°C.
-
Initiate Reaction: Start the reaction by adding a mixture of L-[³H]-Carnitine and palmitoyl-CoA.
-
Incubation: Incubate at 37°C for a specified time (e.g., 5-10 minutes).
-
Stop Reaction: Terminate the reaction by adding perchloric acid.
-
Extraction: Extract the [³H]-palmitoylcarnitine product with butanol.
-
Quantification: Transfer the butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate CPT-1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.
Protocol 4: Western Blot Analysis of Hypothalamic Signaling
Objective: To investigate the effect of C75 on the phosphorylation status of key signaling proteins (e.g., AMPK, mTOR) in the hypothalamus.
Materials:
-
Hypothalamic tissue lysates from control and C75-treated mice
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize hypothalamic tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AMPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
These protocols provide a foundation for investigating the multifaceted effects of C75 on metabolic regulation. Researchers can adapt and optimize these methods to suit their specific experimental needs and to further elucidate the potential of targeting FAS and related pathways for the treatment of obesity.
References
- 1. pnas.org [pnas.org]
- 2. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. escholarship.org [escholarship.org]
- 6. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
C75: A Potent Tool for Interrogating Neuronal Energy Sensing and Appetite Regulation
Application Notes and Protocols for Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
C75 is a synthetic small molecule that acts as a potent and irreversible inhibitor of fatty acid synthase (FAS), the key enzyme responsible for de novo synthesis of fatty acids. Beyond its role in lipid metabolism, C75 has emerged as a valuable tool in neuroscience research. By modulating cellular energy status, C75 provides a unique pharmacological approach to investigate the intricate relationship between neuronal metabolism, energy sensing, and the central regulation of appetite and body weight.
These application notes provide an overview of C75's mechanism of action in the central nervous system and detailed protocols for its use in both in vitro and in vivo neuroscience research.
Mechanism of Action in Neurons
C75's primary mechanism of action is the inhibition of FAS. This inhibition leads to a cascade of metabolic changes within neurons:
-
Malonyl-CoA Accumulation: Inhibition of FAS leads to an accumulation of its substrate, malonyl-CoA. Malonyl-CoA is a critical signaling molecule in energy homeostasis.
-
Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): Elevated malonyl-CoA levels allosterically inhibit CPT-1, the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Modulation of AMP-Activated Protein Kinase (AMPK): C75 treatment affects neuronal ATP levels in a biphasic manner, initially decreasing and then leading to a sustained increase.[1] These alterations in the cellular energy charge, reflected by the AMP/ATP ratio, lead to the modulation of AMPK, a master regulator of cellular energy homeostasis. In the hypothalamus, C75 has been shown to decrease the activity of AMPK.[2]
-
Regulation of Hypothalamic Neuropeptides: By influencing the energy status of hypothalamic neurons, C75 alters the expression of key neuropeptides involved in appetite control. It has been shown to prevent the fasting-induced up-regulation of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related protein (AgRP), and the down-regulation of anorexigenic (appetite-suppressing) neuropeptides such as Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).[3]
Data Presentation
Table 1: In Vitro Effects of C75 on Primary Cortical Neurons
| Parameter Measured | C75 Concentration | Incubation Time | Result | Reference |
| FAS Activity | 10 µg/mL | 1 hour | ~50% inhibition | [1] |
| CPT-1 Activity | 10 µg/mL | 1 hour | Stimulation | [1] |
| ATP Levels | 10 µg/mL | 1-4 hours | Biphasic: Initial decrease followed by a prolonged increase above control | [1] |
| p-AMPK/AMPK Ratio | 10 µg/mL | 1 hour | Decrease | [1][2] |
Table 2: In Vivo Effects of C75 in Mice
| Parameter Measured | C75 Dosage and Route | Mouse Model | Duration of Treatment | Result | Reference |
| Food Intake | 7.5, 15, 30 mg/kg, i.p. | Wild-type mice | 24 hours | Dose-dependent reduction | [4] |
| Body Weight | 10-20 mg/kg, i.p., every other day | Diet-induced obese mice | 30 days | Significant weight loss compared to controls | [1] |
| Hypothalamic NPY mRNA | 20 mg/kg, i.p. | Lean mice | Acute | Prevents fasting-induced upregulation | [3] |
| Hypothalamic POMC mRNA | 20 mg/kg, i.p. | Lean mice | Acute | Prevents fasting-induced downregulation | [3] |
Mandatory Visualizations
Signaling Pathway of C75 in Neurons
References
- 1. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain fatty acid synthase activates PPARα to maintain energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Synthesizing C75 Analogs with Improved Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for synthesizing C75 analogs with enhanced chemical and metabolic stability. The protocols focus on addressing the inherent instability of the C75 scaffold and exploring bioisosteric replacements to improve its drug-like properties.
Introduction
C75, a synthetic fatty acid synthase (FAS) inhibitor, holds significant therapeutic potential in oncology and metabolic diseases. However, its clinical development has been hampered by issues of chemical instability. The exocyclic α,β-unsaturated lactone moiety in C75 is susceptible to isomerization, leading to a loss of biological activity.[1] This document outlines strategies and detailed protocols to synthesize more stable and potent C75 analogs.
Key Stability Issues with C75
The primary routes of C75 degradation include:
-
Isomerization: The exocyclic double bond can migrate to a more stable endocyclic position, rendering the molecule inactive. This isomerization is often catalyzed by acid or base and can occur during purification on silica gel.[1]
-
Metabolic Instability: The lactone ring is susceptible to hydrolysis by esterases in vivo, leading to rapid clearance and reduced bioavailability.
Strategies for Improving C75 Stability
Two primary strategies are presented to address the stability limitations of C75:
-
Temporary Protection of the Exocyclic Double Bond: A phenyl selenoether derivative can be used as a protecting group during synthesis and purification to prevent isomerization. The double bond can be regenerated in the final step under mild oxidative conditions.[1]
-
Bioisosteric Replacement of the Lactone Ring: Replacing the oxygen atom in the lactone ring with sulfur to create a thiolactone (thiophene analog) can enhance metabolic stability against hydrolysis and has been shown to improve FAS inhibitory activity.
Data Presentation
| Compound | Structure | Modification | Key Improvement | IC50 (FAS Inhibition) | Reference |
| C75 | 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | Parent Compound | - | ~15-35 µM | [2] |
| C75-Phenyl Selenoether Adduct | Temporary Adduct | Protection of exocyclic double bond | Prevents isomerization during synthesis and purification | Inactive (pro-drug) | [1] |
| Thiophene Analog of C75 | 4-methylene-2-octyl-5-oxo-tetrahydro-thiophene-3-carboxylic acid | Bioisosteric replacement of lactone oxygen with sulfur | Improved metabolic stability (putative) and enhanced FAS inhibition | 2.56 µM |
Signaling Pathways and Experimental Workflows
C75 Mechanism of Action
C75 primarily targets Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis. By inhibiting FAS, C75 leads to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), leading to a decrease in fatty acid oxidation. This dual action contributes to its anti-tumor and anorectic effects.
Caption: C75 inhibits FAS, leading to downstream effects on lipid metabolism and cellular processes.
Experimental Workflow for Synthesis and Stability Testing
The following workflow outlines the general procedure for synthesizing and evaluating stable C75 analogs.
Caption: A logical workflow for the development of stabilized C75 analogs.
Experimental Protocols
Protocol 1: Synthesis of C75 with Temporary Phenyl Selenoether Protection
This protocol describes the synthesis of C75 where the unstable exocyclic double bond is temporarily protected as a phenyl selenoether derivative to prevent isomerization during purification.
Materials:
-
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (crude C75)
-
Diphenyl diselenide
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
30% Hydrogen peroxide
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Phenylselenoate: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve diphenyl diselenide (1.1 eq) in anhydrous ethanol. Cool the solution to 0 °C and add sodium borohydride (2.2 eq) portion-wise. Stir the reaction mixture at room temperature until the yellow color disappears, indicating the formation of sodium phenylselenoate.
-
Formation of the Phenyl Selenoether Adduct: Dissolve the crude C75 in anhydrous THF and add it to the freshly prepared sodium phenylselenoate solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification of the Adduct: Once the reaction is complete, quench it by adding water. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude phenyl selenoether adduct by silica gel column chromatography.
-
Regeneration of the Exocyclic Double Bond: Dissolve the purified adduct in a mixture of THF and water. Cool the solution to 0 °C and add 30% hydrogen peroxide (5 eq) dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Final Work-up and Isolation of Pure C75: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield purified, isomerically stable C75.
Protocol 2: Synthesis of a Thiophene Analog of C75 (A Bioisosteric Replacement)
This protocol outlines a plausible synthetic route for 4-methylene-2-octyl-5-oxo-tetrahydro-thiophene-3-carboxylic acid, a thiophene analog of C75, based on established thiophene synthesis methodologies.
Materials:
-
Itaconic anhydride
-
Octanal
-
Lawesson's reagent
-
Triethylamine
-
Toluene, anhydrous
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Lactone Precursor: In a round-bottom flask, dissolve itaconic anhydride (1.0 eq) and octanal (1.1 eq) in anhydrous toluene. Add triethylamine (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up of the Lactone Precursor: Quench the reaction with 1M HCl. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the lactone precursor.
-
Thionation with Lawesson's Reagent: In a round-bottom flask under an inert atmosphere, dissolve the purified lactone precursor (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.6 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Purification of the Thiophene Analog: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the thiophene analog of C75.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion
The protocols detailed above provide robust methods for synthesizing C75 analogs with improved stability, a critical step towards realizing the therapeutic potential of this class of compounds. The temporary protection strategy allows for the efficient synthesis and purification of the parent compound, while the bioisosteric replacement of the lactone with a thiophene ring offers a promising avenue for developing analogs with enhanced metabolic stability and potentially greater potency. These methods are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
Application of C75 in High-Throughput Screening for Fatty Acid Synthase (FAS) Inhibitors
Application Note
Introduction
Fatty Acid Synthase (FAS) is a critical enzyme in the de novo biosynthesis of long-chain fatty acids. Its upregulation is a hallmark of many cancers, making it a promising therapeutic target. High-throughput screening (HTS) is a key strategy for identifying novel FAS inhibitors. C75, a synthetic small molecule, is a well-characterized FAS inhibitor and serves as an essential tool and reference compound in HTS campaigns. This document provides detailed protocols and application notes for the use of C75 in HTS assays designed to discover novel FAS inhibitors.
C75 acts as a slow-binding inhibitor of FAS, and its efficacy can be influenced by the preincubation time with the enzyme.[1] It has demonstrated inhibitory activity against FAS in biochemical assays and has shown cytotoxic effects in various cancer cell lines by inducing apoptosis.[2][3] Understanding the nuances of its mechanism and its performance in different assay formats is crucial for the successful implementation of HTS campaigns.
Data Presentation
A summary of key quantitative data for C75 and HTS assay performance is presented below.
Table 1: Inhibitory Activity of C75 against Fatty Acid Synthase
| Assay Type | Cell Line / Enzyme Source | IC50 Value (µM) | Reference(s) |
| Biochemical Assay | Purified FAS | 15.53 | [4] |
| Clonogenic Assay | Prostate Cancer Cells | 35 | [5] |
| Spheroid Growth Assay | Prostate Cancer Cells | 50 | [5] |
| Cell Viability Assay | Human Melanoma A-375 | 20-160 (dose and time-dependent) | [2] |
| Cell Growth Assay | Ovarian Carcinoma Cells (OVCAR-3, SKOV-3, HEY) | ~10-20 µg/mL (concentration-dependent) | [3] |
| FASN Inhibition Assay | Human A375 cells | 32.43 | [5] |
Table 2: Key Parameters for High-Throughput Screening (HTS) Assay Performance
| Parameter | Symbol | Formula | Acceptance Criteria for a Robust Assay | Reference(s) |
| Z'-Factor | Z' | 1 - [(3σp + 3σn) / |μp - μn|] | 0.5 ≤ Z' < 1.0 | [4][6][7][8][9] |
| Signal-to-Background Ratio | S/B | μs / μb | > 2 (assay dependent) | [10][11][12] |
| Signal-to-Noise Ratio | S/N | (μs - μb) / σb | > 10 (assay dependent) | [10][12] |
| Hit Rate | % | (Number of Hits / Number of Compounds Screened) x 100 | Varies (typically <1%) | [13] |
-
μp = mean of positive control; σp = standard deviation of positive control
-
μn = mean of negative control; σn = standard deviation of negative control
-
μs = mean of signal; μb = mean of background; σb = standard deviation of background
Experimental Protocols
Two primary methods are detailed below for HTS of FAS inhibitors using C75 as a positive control: a spectrophotometric assay and a radiometric assay.
Protocol 1: Spectrophotometric HTS Assay for FAS Inhibitors
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the fatty acid synthesis reaction.
Materials:
-
Purified Fatty Acid Synthase (FAS) enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
C75 (positive control)
-
Compound library
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
384-well, clear, flat-bottom microplates
-
Microplate reader with 340 nm absorbance reading capability
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds and controls (C75, DMSO as negative control) into the wells of a 384-well plate. For a final assay concentration of 10 µM, the stock concentration should be 1 mM in 100% DMSO.
-
-
Enzyme Preparation:
-
Prepare a solution of FAS enzyme in Assay Buffer. The final concentration in the assay should be determined empirically but is typically in the range of 10-50 µg/mL.
-
-
Assay Reaction:
-
Add 25 µL of the FAS enzyme solution to each well of the microplate containing the compounds.
-
Incubate for 15-30 minutes at 37°C. This pre-incubation step is important for slow-binding inhibitors like C75.[1]
-
Prepare a substrate mix containing Acetyl-CoA (final concentration ~50 µM), Malonyl-CoA (final concentration ~50 µM), and NADPH (final concentration ~100 µM) in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 20-30 minutes (kinetic read). Alternatively, for a single-point readout, incubate the plate for 30 minutes at 37°C and then read the final absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 x [1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground)]
-
-
Determine the Z'-factor and S/B ratio to assess assay quality.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Radiometric HTS Assay for FAS Inhibitors
This assay measures the incorporation of a radiolabeled precursor, such as [3H]acetyl-CoA, into newly synthesized fatty acids.
Materials:
-
Purified Fatty Acid Synthase (FAS) enzyme
-
[3H]acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
C75 (positive control)
-
Compound library
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
-
Termination Solution: 6 M HCl
-
Scintillation fluid
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds and controls into the wells of a 384-well plate.
-
-
Assay Reaction:
-
Prepare a reaction mix in Assay Buffer containing FAS enzyme (10-50 µg/mL), [3H]acetyl-CoA (~0.5 µCi per well, final concentration ~20 µM), Malonyl-CoA (~50 µM), and NADPH (~100 µM).
-
Add 50 µL of the reaction mix to each well containing the compounds.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 10 µL of 6 M HCl to each well.
-
Add 100 µL of a suitable organic solvent (e.g., hexane) to each well to extract the radiolabeled fatty acids.
-
Seal the plate and vortex vigorously for 5 minutes.
-
Centrifuge the plate at 1000 x g for 5 minutes to separate the phases.
-
-
Data Acquisition:
-
Carefully transfer a 50 µL aliquot of the upper organic phase to a 384-well scintillation plate.
-
Allow the solvent to evaporate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the % inhibition as described in the spectrophotometric assay protocol, using the scintillation counts as the readout.
-
Determine HTS statistics (Z'-factor, S/B ratio) and identify hits.
-
Visualizations
Fatty Acid Synthase (FAS) Catalytic Cycle Workflow
Caption: Workflow of the Fatty Acid Synthase (FAS) catalytic cycle and the inhibitory action of C75.
High-Throughput Screening (HTS) Workflow for FAS Inhibitors
Caption: A generalized workflow for a high-throughput screening campaign to identify FAS inhibitors.
Simplified FAS Signaling Pathway in Cancer
Caption: Simplified signaling pathway of Fatty Acid Synthase (FAS) in cancer and the inhibitory role of C75.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid synthase inhibitors cerulenin and C75 retard growth and induce caspase-dependent apoptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. assay.dev [assay.dev]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: C75 Treatment for Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
C75 is a synthetic, cell-permeable inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers, including prostate cancer. FASN is a key enzyme in the de novo synthesis of fatty acids, which are crucial for membrane biosynthesis, energy storage, and signaling molecule production in rapidly proliferating cancer cells. Inhibition of FASN by C75 has been shown to induce apoptosis, inhibit cell growth, and sensitize cancer cells to other therapies. These application notes provide detailed protocols for treating prostate cancer cell lines with C75 and assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Table 1: C75 IC50 Values in Prostate Cancer Cell Lines
| Cell Line | C75 IC50 Concentration (µM) | Treatment Duration (hours) | Assay | Reference |
| PC3 | 35 | 24 | Clonogenic Assay | [1][2][3] |
| LNCaP | 50 | Not Specified | Spheroid Growth Assay | [1][2] |
Table 2: Effects of C75 on Prostate Cancer Cell Lines
| Cell Line | C75 Concentration (µM) | Observed Effect | Experimental Assay | Reference |
| PC3 | 25 - 35 | Enhanced radiation-induced apoptosis and clonogenic kill. | Clonogenic Assay, Apoptosis Assay | [2][4] |
| LNCaP | 25 - 35 | Enhanced radiation-induced spheroid growth delay. | Spheroid Growth Assay | [2] |
| PC3, LNCaP | Not Specified | Increased expression of fatty acid transporter proteins FATP1 and CD36. | Not Specified | [5][6] |
| PC3, LNCaP | >35 | Induced G2/M cell cycle arrest. | Cell Cycle Analysis | [4] |
Experimental Protocols
Cell Culture
Prostate cancer cell lines (e.g., PC3, LNCaP, DU145) should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.
C75 Preparation and Administration
C75 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. For treatment, the culture medium is removed from the cells and replaced with fresh medium containing the desired concentration of C75.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Prostate cancer cells
-
C75
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of C75 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Prostate cancer cells
-
C75
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with C75 as described above.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins.
Materials:
-
6-well plates
-
Prostate cancer cells
-
C75
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against FASN, p-Akt, p-mTOR, AR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat cells with C75 as described above.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Experimental workflow for determining cell viability using the MTT assay.
Proposed signaling pathways affected by C75 in prostate cancer cells.
Discussion
The provided protocols and data summarize the current understanding of C75's effects on prostate cancer cell lines. The inhibition of FASN by C75 leads to a decrease in cell viability and the induction of apoptosis. Furthermore, C75 has been shown to enhance the efficacy of radiotherapy, suggesting its potential as a combination therapy agent.
The precise mechanisms by which FASN inhibition impacts key signaling pathways such as the PI3K/Akt/mTOR and androgen receptor pathways in the context of C75 treatment are still under investigation. The accumulation of malonyl-CoA, a substrate of FASN, is thought to be a key mediator of C75-induced apoptosis. Further research, including detailed Western blot analyses of key signaling proteins, is required to fully elucidate the molecular mechanisms of C75 in prostate cancer. The provided protocols offer a robust framework for conducting such investigations.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Investigating the Immunosuppressive Effects of C75 in Transplantation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organ transplantation is a life-saving intervention for end-stage organ failure. However, the success of transplantation is often challenged by allograft rejection, a complex process mediated by the recipient's immune system. T-cell activation plays a central role in orchestrating this rejection cascade. Consequently, the development of novel immunosuppressive agents that can effectively and safely modulate T-cell responses remains a critical area of research.
C75, a synthetic alpha-methylene-gamma-butyrolactone, is a well-characterized inhibitor of fatty acid synthase (FASN). FASN is the key enzyme responsible for the de novo synthesis of fatty acids. Emerging evidence suggests that metabolic reprogramming is intrinsically linked to immune cell function. In particular, fatty acid metabolism has been implicated in the differentiation and pro-inflammatory activity of T-helper cells, especially Th17 cells. This has led to the hypothesis that inhibiting FASN with C75 could represent a novel therapeutic strategy to suppress allograft rejection.
These application notes provide a comprehensive overview of the rationale and methodologies for investigating the immunosuppressive effects of C75 in preclinical transplantation models. The included protocols are designed to assess the impact of C75 on allograft survival, T-cell proliferation, cytokine production, and to explore its potential mechanism of action through key signaling pathways.
I. Rationale for Investigating C75 in Transplantation
The rationale for exploring C75 as an immunosuppressive agent in transplantation is based on the growing understanding of immunometabolism. Activated T-cells undergo significant metabolic reprogramming to meet the energetic and biosynthetic demands of proliferation and effector function. De novo fatty acid synthesis has been identified as a critical metabolic pathway for the generation and function of pathogenic Th17 cells, which are significant contributors to allograft rejection. By inhibiting FASN, C75 has the potential to disrupt these metabolic pathways, thereby impairing the function of alloreactive T-cells and prolonging graft survival.
Furthermore, studies in models of inflammatory conditions such as colitis and hemorrhagic shock have demonstrated the anti-inflammatory properties of C75. Treatment with C75 has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and to decrease neutrophil infiltration.[1] These findings suggest that C75 may exert its immunosuppressive effects not only by directly targeting T-cells but also by modulating the broader inflammatory milieu associated with transplant rejection.
II. Data Presentation
Table 1: In Vivo Efficacy of C75 in a Murine Skin Allograft Model (Hypothetical Data)
| Treatment Group | Mean Graft Survival (Days) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (DMSO) | 8.2 | ± 1.1 | - |
| C75 (5 mg/kg/day, i.p.) | 14.5 | ± 2.3 | < 0.01 |
| C75 (10 mg/kg/day, i.p.) | 18.1 | ± 2.9 | < 0.001 |
Note: This table presents hypothetical data for illustrative purposes, as direct in vivo graft survival data for C75 is not yet available in published literature. The generation of such data is a key objective of the described protocols.
Table 2: Effect of C75 on T-Cell Proliferation in a Mixed Lymphocyte Reaction (MLR)
| Treatment | Concentration (µM) | T-Cell Proliferation (% of Control) | Standard Deviation | p-value vs. Control |
| Control (DMSO) | - | 100 | ± 8.5 | - |
| C75 | 1 | 78.2 | ± 6.1 | < 0.05 |
| C75 | 5 | 55.4 | ± 7.3 | < 0.01 |
| C75 | 10 | 32.1 | ± 5.9 | < 0.001 |
Table 3: Effect of C75 on Cytokine Production in a Mixed Lymphocyte Reaction (MLR)
| Treatment | Concentration (µM) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) |
| Control (DMSO) | - | 1250 ± 110 | 850 ± 75 | 620 ± 55 |
| C75 | 5 | 780 ± 95 | 480 ± 60 | 310 ± 40* |
| C75 | 10 | 450 ± 70 | 210 ± 45 | 180 ± 30** |
*p < 0.05, **p < 0.01 compared to control.
III. Experimental Protocols
Protocol 1: Murine Skin Allograft Model to Evaluate In Vivo Efficacy of C75
Objective: To determine the effect of C75 on the survival of skin allografts in a murine model.
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient mice (e.g., C57BL/6)
-
C75 (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Surgical instruments for skin grafting
-
Bandages and wound clips
-
Anesthetics
Procedure:
-
Animal Preparation: Acclimatize donor and recipient mice to the housing conditions for at least one week prior to the experiment.
-
Skin Grafting:
-
Anesthetize both donor and recipient mice.
-
Prepare the graft bed on the dorsum of the recipient mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from the tail or back of the donor mouse.
-
Place the donor skin graft onto the prepared graft bed of the recipient mouse.
-
Secure the graft with sutures or wound clips and cover with a sterile bandage.
-
-
C75 Administration:
-
Randomly assign recipient mice to treatment groups (e.g., vehicle control, C75 at 5 mg/kg, C75 at 10 mg/kg).
-
Beginning on the day of transplantation (Day 0), administer C75 or vehicle via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 14 days).
-
-
Graft Survival Assessment:
-
Monitor the grafts daily for signs of rejection, such as erythema, edema, and necrosis.
-
Graft rejection is defined as the day on which more than 80% of the graft tissue becomes necrotic.
-
Record the day of rejection for each mouse.
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves to visualize graft survival over time.
-
Use the log-rank test to compare the survival curves between treatment groups.
-
Experimental Workflow for Murine Skin Allograft Model
Caption: Workflow for assessing C75 efficacy in a murine skin allograft model.
Protocol 2: Mixed Lymphocyte Reaction (MLR) to Assess T-Cell Proliferation
Objective: To evaluate the in vitro effect of C75 on the proliferation of T-cells in response to allogeneic stimulation.
Materials:
-
Spleens from two different strains of mice (e.g., C57BL/6 as responders and BALB/c as stimulators)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
C75 (dissolved in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Mitomycin C or irradiation source
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare single-cell suspensions of splenocytes from both responder (C57BL/6) and stimulator (BALB/c) mice.
-
Treat the stimulator splenocytes with mitomycin C (to arrest proliferation) or irradiate them.
-
-
CFSE Labeling of Responder Cells:
-
Label the responder splenocytes with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry.
-
-
MLR Setup:
-
In a 96-well plate, co-culture CFSE-labeled responder cells with the treated stimulator cells at a 1:1 ratio.
-
Add C75 at various concentrations (e.g., 1, 5, 10 µM) or vehicle (DMSO) to the appropriate wells.
-
Include control wells with only responder cells or only stimulator cells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live T-cell population.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence.
-
Quantify the percentage of proliferated T-cells in each treatment group.
-
Experimental Workflow for Mixed Lymphocyte Reaction (MLR)
Caption: Workflow for assessing the effect of C75 on T-cell proliferation in an MLR.
Protocol 3: Cytokine Profiling in MLR Supernatants
Objective: To measure the effect of C75 on the production of key cytokines (IFN-γ, IL-2, IL-6) by alloreactive T-cells.
Materials:
-
Supernatants collected from the MLR experiment (Protocol 2)
-
ELISA kits or multiplex cytokine assay kits for IFN-γ, IL-2, and IL-6
-
Plate reader
Procedure:
-
Supernatant Collection: At the end of the MLR incubation period (Protocol 2), centrifuge the 96-well plates and carefully collect the supernatants from each well.
-
Cytokine Measurement:
-
Perform ELISA or a multiplex cytokine assay on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the different treatment groups.
-
Compare the cytokine levels in the C75-treated groups to the vehicle control group.
-
IV. Signaling Pathway Investigation
The immunosuppressive effects of C75 are likely mediated through the modulation of intracellular signaling pathways critical for T-cell activation. The calcineurin-NFAT and PI3K-Akt-mTOR pathways are central to this process. Inhibition of FASN may impact these pathways through alterations in cellular metabolism and lipid-based signaling molecules.
References
C75 Administration and Dosage for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration and dosage of C75, a potent inhibitor of fatty acid synthase (FAS), in animal studies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the metabolic and therapeutic effects of C75.
Introduction
C75 is a synthetic small molecule that irreversibly inhibits fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. By blocking FAS, C75 disrupts energy balance and has been shown to induce significant weight loss, reduce food intake, and modulate metabolic pathways in various animal models.[1] These characteristics make C75 a valuable tool for research in obesity, diabetes, and oncology. This document outlines recommended dosages, administration protocols, and the underlying signaling pathways affected by C75.
Data Presentation: C75 Dosage and Administration in Rodent Models
The following tables summarize quantitative data on C75 administration in mice and rats, compiled from various studies.
Table 1: C75 Administration in Mice
| Animal Model | C75 Dose | Administration Route | Vehicle | Dosing Regimen | Key Findings |
| Wild-type and Ghrelin receptor KO mice | 7.5, 15, and 30 mg/kg | Intraperitoneal (IP) | Not specified | Single injection | Dose-dependent reduction in REM sleep, motor activity, and food intake; induction of hypothermia.[2] |
| Diet-Induced Obese (DIO) C57BL/6J mice | 20 mg/kg initial dose, followed by 10-15 mg/kg maintenance doses | Intraperitoneal (IP) | RPMI 1640 | Injections every 48 hours | Sustained and stable weight loss; increased energy expenditure.[3][4] |
| Diet-Induced Obese (DIO) mice | 10 mg/kg | Intraperitoneal (IP) | RPMI 1640 | Every other day for 1 month | Reduced food consumption, increased fat oxidation, and decreased adipose mass.[5][6] |
| Lean mice | 7.5 mg/kg | Intraperitoneal (IP) | RPMI 1640 | Every other day | Reduced daily food consumption.[5] |
Table 2: C75 Administration in Rats
| Animal Model | C75 Dose | Administration Route | Vehicle | Dosing Regimen | Key Findings |
| Not specified | 30 µg in 2 µl | Intracerebroventricular (ICV) | RPMI | Single injection | Increased hypothalamic mTORC1 signaling.[7] |
Experimental Protocols
Protocol 1: Preparation of C75 for In Vivo Administration
Materials:
-
C75 (powder)
-
RPMI 1640 medium (or other appropriate vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Calculate the amount of C75 needed based on the desired dose (mg/kg) and the average weight of the animals to be treated. The final injection volume should be appropriate for the animal model (e.g., 10 µl/g for mice).[8]
-
Dissolution:
-
Weigh the required amount of C75 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of RPMI 1640 medium to the tube.
-
Vortex the mixture thoroughly until the C75 is completely dissolved. Gentle warming may be required for higher concentrations, but care should be taken to avoid degradation of the compound.
-
-
Sterilization:
-
Sterilize the C75 solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This is crucial to prevent infection at the injection site.
-
-
Storage:
-
Prepared C75 solutions should be stored at -20°C for short-term storage or -80°C for long-term storage to maintain stability.[9] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Intraperitoneal (IP) Injection of C75 in Mice
Materials:
-
Prepared C75 solution
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to ensure the safety of both the animal and the handler. The scruff of the neck can be held to immobilize the head and body.
-
-
Injection Site Identification:
-
Position the mouse with its head tilted slightly downward.
-
The injection site is in the lower right quadrant of the abdomen to avoid the cecum.[2]
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.[10]
-
Insert the needle at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the C75 solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, adverse reactions, or changes in behavior, particularly within the first few hours post-injection. C75 can cause a transient decrease in motor activity.[2]
-
Visualization of C75 Mechanism of Action
C75 Signaling Pathway
C75 primarily acts by inhibiting Fatty Acid Synthase (FAS), leading to an accumulation of its substrate, malonyl-CoA. This has downstream effects on energy metabolism, including the stimulation of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. Additionally, C75 has been shown to modulate central energy balance pathways involving AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin complex 1 (mTORC1).
Caption: C75 inhibits FAS, leading to increased fatty acid oxidation and modulation of AMPK/mTORC1 signaling.
Experimental Workflow for In Vivo C75 Study
The following diagram outlines a typical workflow for conducting an in vivo study to evaluate the effects of C75.
Caption: A generalized workflow for conducting an in vivo C75 animal study.
References
- 1. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vt.edu [research.vt.edu]
- 3. pnas.org [pnas.org]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Chronic C75 treatment of diet-induced obese mice increases fat oxidation and reduces food intake to reduce adipose mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. medchemexpress.com [medchemexpress.com]
- 10. queensu.ca [queensu.ca]
Troubleshooting & Optimization
Overcoming C75 solubility issues in aqueous solutions
Welcome to the technical support center for C75, a potent inhibitor of fatty acid synthase (FASN) and an activator of carnitine palmitoyltransferase 1A (CPT1A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on the solubility of C75 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is C75 and what are its primary molecular targets?
A1: C75, with the chemical name 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic small molecule that acts as a competitive and irreversible inhibitor of Fatty Acid Synthase (FASN). FASN is the key enzyme responsible for the de novo synthesis of fatty acids. Additionally, C75 is a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in the mitochondrial import and subsequent oxidation of long-chain fatty acids.
Q2: What are the main challenges when working with C75?
A2: The primary challenge researchers face with C75 is its poor solubility in aqueous solutions. It is a hydrophobic compound and is practically insoluble in water. This can lead to precipitation when preparing working solutions in buffers or cell culture media, affecting the accuracy and reproducibility of experiments.
Q3: How should I store C75?
A3: C75 is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability. Stock solutions in anhydrous DMSO can also be stored at -20°C, though it is recommended to use them within a month, and for optimal results, within a shorter timeframe if possible. Aqueous solutions of C75 are not recommended for storage for more than one day due to instability.
Q4: Is there a difference in solubility between the isomers of C75?
A4: Yes, the trans-isomer of C75 has been reported to be more soluble in aqueous media compared to the cis-isomer. However, the precise reasons for this difference in solubility have not been fully elucidated.
Troubleshooting Guide
Issue 1: C75 is precipitating out of my aqueous buffer or cell culture medium.
Cause: This is the most common issue and is due to the low aqueous solubility of C75. Precipitation often occurs when a concentrated stock solution of C75 in an organic solvent (like DMSO) is diluted into an aqueous medium.
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays. However, a slightly higher DMSO concentration may be necessary to maintain C75 solubility.
-
Working Concentration: Prepare the C75 working solution at the lowest effective concentration required for your experiment.
-
Fresh Preparations: Always prepare fresh dilutions of C75 in aqueous buffers or media immediately before use. Do not store aqueous solutions of C75.
-
Gentle Mixing: When diluting the DMSO stock, add it to the aqueous solution while gently vortexing to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Warm the Medium: Warming the cell culture medium or buffer to 37°C before adding the C75 stock can sometimes aid in solubility.
Issue 2: Inconsistent results in my in vitro experiments.
Cause: Inconsistent results can stem from variability in the preparation of the C75 working solution, leading to different effective concentrations in each experiment. The hygroscopic nature of DMSO can also affect the concentration of your stock solution over time.
Solution:
-
Use Anhydrous DMSO: Always use fresh, anhydrous DMSO to prepare your stock solutions. Moisture absorbed by DMSO can reduce the solubility of C75.
-
Standardized Protocol: Follow a standardized and detailed protocol for preparing your C75 working solutions for every experiment to ensure consistency.
-
Sonicate Stock Solution: Briefly sonicating the C75 stock solution in DMSO can help ensure it is fully dissolved before further dilution.
Quantitative Solubility Data
The solubility of C75 can vary depending on the solvent and conditions such as temperature and the presence of co-solvents. The following table summarizes the reported solubility data for C75.
| Solvent | Concentration | Conditions |
| DMSO | 100 mg/mL (393.21 mM) | Requires sonication.[1] |
| DMSO | 51 mg/mL (200.53 mM) | Use fresh, anhydrous DMSO.[2][3] |
| DMSO | 25 mM | No specific conditions mentioned.[4] |
| DMSO | 10 mg/mL | No specific conditions mentioned.[2] |
| Ethanol | 100 mM | No specific conditions mentioned.[4] |
| Ethanol | 51 mg/mL | No specific conditions mentioned.[2] |
| Ethanol | 30 mg/mL | No specific conditions mentioned.[2] |
| Dimethyl Formamide (DMF) | 30 mg/mL | No specific conditions mentioned.[2] |
| PBS (pH 7.2) | ≥ 0.5 mg/mL | Prepared by directly dissolving the crystalline compound.[2] |
| Water | < 0.1 mg/mL (Insoluble) | No specific conditions mentioned.[1] |
Experimental Protocols
Protocol 1: Preparation of C75 Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of C75 in DMSO.
Materials:
-
C75 (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the C75 vial to room temperature before opening.
-
Weigh the desired amount of C75 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of C75).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the C75.
-
If the C75 does not fully dissolve, briefly sonicate the tube in a water bath sonicator until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of C75 Working Solution for Cell Culture
This protocol details the dilution of the C75 DMSO stock solution into cell culture medium.
Materials:
-
C75 stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or culture plates
Procedure:
-
Thaw an aliquot of the C75 DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the C75 stock solution dropwise to the medium. This ensures rapid mixing and helps prevent precipitation.
-
Use the freshly prepared C75 working solution immediately for your cell-based assays.
Protocol 3: Preparation of C75 Formulation for In Vivo Administration
This protocol provides a method for preparing a C75 formulation suitable for intraperitoneal (i.p.) injection in animal models.[3]
Materials:
-
C75 stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of a 50 mg/mL C75 stock solution in DMSO to the PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be prepared fresh and used immediately.
Visualizations
Signaling Pathways
References
Troubleshooting inconsistent results in C75 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with C75, a potent fatty acid synthase (FAS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is C75 and what is its primary mechanism of action?
C75 is a synthetic small molecule that acts as an inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. By blocking FAS, C75 prevents the conversion of acetyl-CoA and malonyl-CoA into long-chain fatty acids.[1][2] This inhibition leads to an accumulation of malonyl-CoA. Additionally, C75 has been shown to stimulate carnitine palmitoyltransferase-1 (CPT-1), which promotes the mitochondrial oxidation of fatty acids.[3] This dual action disrupts cellular energy homeostasis.
Q2: What are the common applications of C75 in research?
C75 is widely used as a tool to study the role of fatty acid synthesis in various biological processes. Its most common applications are in cancer research, where it has been shown to induce apoptosis in cancer cells that overexpress FAS, and in metabolic research, particularly in the study of obesity and feeding behavior.[2][4]
Q3: In what solvents can I dissolve C75 and what are the recommended storage conditions?
C75 is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of C75.[1][2]
Q4: What are the known off-target effects of C75?
While C75 primarily targets fatty acid synthase, it is important to be aware of potential off-target effects that can contribute to experimental variability. C75 has been reported to affect other cellular processes, including the AMP-activated protein kinase (AMPK) signaling pathway.[4][6] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Troubleshooting Guide
Inconsistent IC50 Values
Problem: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of C75 across different experiments with the same cell line.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Cell Seeding Density | The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of C75 to achieve the same level of inhibition. | Optimize and standardize the cell seeding density for your specific cell line and assay format. Ensure consistent cell numbers across all wells and experiments. |
| Cell Passage Number | The characteristics of cultured cells can change over time with increasing passage number, potentially altering their sensitivity to C75. | Use cells within a consistent and defined passage number range for all experiments. Regularly thaw fresh vials of low-passage cells. |
| Inconsistent Drug Preparation | Poor solubility or degradation of C75 can lead to inaccurate drug concentrations. | Always prepare fresh dilutions of C75 from a validated stock solution for each experiment. Ensure the stock solution is properly dissolved in high-quality DMSO and has been stored correctly. |
| Variability in Incubation Time | The duration of C75 treatment can affect the observed cytotoxicity. Shorter incubation times may not be sufficient to induce a maximal response. | Standardize the incubation time for all experiments. A typical incubation period for C75 is 24 to 48 hours. |
Poor Reproducibility of Results
Problem: My experimental results with C75 are not reproducible between different users or on different days.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Pipetting Errors | Inaccurate pipetting can lead to variations in cell numbers and drug concentrations. | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like cell suspensions. Prepare a master mix of reagents whenever possible to minimize pipetting variability. |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate solutes and affect cell growth and drug efficacy. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media. |
| Contamination | Mycoplasma or other microbial contamination can alter cellular metabolism and response to treatment. | Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique to prevent contamination. |
| Inconsistent Culture Conditions | Variations in incubator temperature, CO2 levels, or humidity can affect cell health and experimental outcomes. | Ensure your cell culture incubator is properly maintained and calibrated. Monitor and record incubator conditions regularly. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of C75 on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the cell suspension to the desired concentration.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
C75 Treatment:
-
Prepare a series of dilutions of C75 in complete culture medium from your DMSO stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest C75 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the C75 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each C75 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the C75 concentration to determine the IC50 value.
-
Visualizations
Caption: Inhibition of Fatty Acid Synthase (FAS) by C75.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
C75 Technical Support Center: Troubleshooting and Stability Guidelines
Welcome to the technical support center for C75, a potent inhibitor of fatty acid synthase (FASN). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing comprehensive guidance on the stability of C75 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing C75 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing C75 stock solutions.
Q2: How should I store C75 stock solutions?
A2: For long-term storage, it is recommended to store C75 stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: Is C75 stable in aqueous solutions?
A3: C75 is described as a chemically stable inhibitor.[2] For in vitro assays, it has been used in aqueous buffers such as 0.1 M potassium phosphate buffer at pH 7.0 at both room temperature and 37°C.[2][3] However, prolonged storage in aqueous solutions is not recommended due to the potential for hydrolysis. It is best to prepare fresh dilutions in aqueous buffers from a DMSO stock solution for each experiment.
Q4: Can I use C75 in cell culture experiments?
A4: Yes, C75 is widely used in cell culture experiments. To prepare working solutions, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Q5: What are the signs of C75 degradation?
A5: While specific degradation products are not well-documented in publicly available literature, a decrease in the inhibitory activity of C75 in your assays could indicate degradation. Visual signs such as discoloration or precipitation of the stock solution may also suggest instability.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of C75 in experimental settings.
Issue 1: Precipitation of C75 in Aqueous Buffer or Cell Culture Medium
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Possible Cause A: Low Solubility in Aqueous Solutions. C75 has limited solubility in aqueous solutions.
-
Solution:
-
Ensure the final concentration of DMSO from your stock solution is sufficient to maintain C75 solubility, but remains non-toxic to your cells.
-
Prepare fresh dilutions of C75 in your aqueous buffer or cell culture medium immediately before use.
-
Consider a brief sonication of the solution to aid dissolution.
-
If precipitation persists, you may need to optimize the formulation by including a small amount of a non-ionic surfactant like Tween® 80 or using a different buffer system, though this should be validated for compatibility with your assay.
-
-
-
Possible Cause B: High Concentration of C75. The concentration of C75 may exceed its solubility limit in the chosen solvent system.
-
Solution:
-
Review the literature for typical working concentrations of C75 in similar experimental setups.
-
Perform a solubility test by preparing a serial dilution of your C75 stock in the experimental buffer or medium to determine the maximum soluble concentration.
-
-
Issue 2: Inconsistent or Lower-than-Expected Activity of C75
-
Possible Cause A: Degradation of C75. Improper storage or handling may lead to the degradation of the compound.
-
Solution:
-
Always store C75 stock solutions at -20°C or -80°C and protect them from light.
-
Avoid multiple freeze-thaw cycles by preparing small aliquots of the stock solution.
-
Prepare working solutions fresh for each experiment.
-
If degradation is suspected, it is recommended to use a fresh vial of C75.
-
-
-
Possible Cause B: Interaction with Media Components. Components in the cell culture medium, such as serum proteins, may bind to C75 and reduce its effective concentration.
-
Solution:
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When possible, conduct initial experiments in serum-free media to assess the direct effect of C75.
-
If serum is required, consider that the effective concentration of C75 might be lower than the nominal concentration. You may need to perform a dose-response curve to determine the optimal concentration in the presence of serum.
-
-
Data on C75 Stability
While comprehensive quantitative data on the stability of C75 across a wide range of pH and temperatures is limited in the available literature, the following tables summarize the key information gathered from various sources.
Table 1: Solubility and Storage of C75
| Solvent | Solubility | Recommended Storage of Stock Solution |
| DMSO | Soluble | -20°C (up to 1 month) or -80°C (up to 6 months) |
| Ethanol | Soluble | Information not available |
| Methanol | Soluble | Information not available |
Table 2: Stability of C75 in Experimental Conditions
| Condition | Observation | Source |
| Aqueous Buffer | Used in 0.1 M potassium phosphate buffer (pH 7.0) for in vitro assays at room temperature and 37°C. | [2][3] |
| Cell Culture Media | Routinely diluted from DMSO stock into various cell culture media for in vitro studies. | [4] |
Experimental Protocols
Protocol 1: Preparation of C75 Stock Solution
-
Warm a vial of C75 powder to room temperature.
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Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the C75 is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of C75 Working Solution for Cell Culture
-
Thaw an aliquot of the C75 DMSO stock solution at room temperature.
-
In a sterile tube, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).
Visualizations
Caption: Troubleshooting workflow for common issues with C75.
Caption: Recommended workflow for preparing and using C75.
Caption: Mechanism of action of C75 as a FASN inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
C75 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of C75, a well-known fatty acid synthase (FASN) inhibitor, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of C75?
A1: The primary on-target effect of C75 is the inhibition of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis. This inhibition leads to a depletion of fatty acids, which can induce apoptosis in cancer cells that are highly dependent on this pathway for proliferation and survival.
Q2: What are the main known off-target effects of C75?
A2: The most significant off-target effects of C75 reported in cellular assays include:
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Inhibition of Carnitine Palmitoyltransferase 1 (CPT1): C75 can be intracellularly converted to C75-CoA, which is a potent inhibitor of CPT1, the rate-limiting enzyme in fatty acid oxidation.[1] This can lead to a decrease in food intake and body weight, an effect that is independent of FASN inhibition.
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Mitochondrial Dysfunction: C75 has been shown to impair mitochondrial function, which can result in increased production of reactive oxygen species (ROS) and decreased cell viability.[2] This toxicity is thought to be mediated, at least in part, by the inhibition of human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme in the mitochondrial fatty acid synthesis (mtFASII) pathway.[2]
-
Induction of Apoptosis through Off-Target Mechanisms: While apoptosis is an intended outcome in cancer cells, C75 can induce apoptosis through mechanisms that are independent of FASN inhibition, likely stemming from its effects on mitochondrial function and other cellular pathways.
Q3: At what concentrations are off-target effects of C75 typically observed?
A3: Off-target effects of C75 can be concentration-dependent. While the IC50 for FASN inhibition in various cancer cell lines is in the micromolar range (see Table 1), off-target effects on mitochondrial function and CPT1 can also occur within a similar concentration range, making it crucial to carefully design experiments to distinguish between on-target and off-target effects. For instance, C75 has been used at concentrations of 10-60 µg/mL for FASN inhibition assays and at 25 µM to study its effects on mitochondrial respiration.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered when using C75 in cellular assays.
Problem 1: Unexpectedly high levels of cell death at low C75 concentrations.
-
Possible Cause 1: Off-target mitochondrial toxicity. The observed cell death may be due to C75-induced mitochondrial dysfunction rather than FASN inhibition, especially if the cell line is not highly dependent on de novo fatty acid synthesis.
-
Troubleshooting Strategy 1: Palmitate Rescue Experiment. To determine if the cytotoxicity is on-target, supplement the cell culture medium with exogenous palmitate. If the cell death is due to FASN inhibition, the addition of palmitate should rescue the cells. If cell death persists, it is likely due to off-target effects.
-
Troubleshooting Strategy 2: Assess Mitochondrial Health. Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and cellular ATP levels. A significant decrease in these parameters at low C75 concentrations suggests mitochondrial toxicity.
-
Troubleshooting Strategy 3: Measure Reactive Oxygen Species (ROS). Use a fluorescent probe like DCFDA to measure intracellular ROS levels. A sharp increase in ROS production would point towards oxidative stress as a contributor to cell death.
Problem 2: Difficulty in attributing observed phenotypic changes solely to FASN inhibition.
-
Possible Cause: Confounding off-target effects on CPT1 and mitochondrial fatty acid synthesis. C75's inhibition of CPT1 and HsmtKAS can lead to complex metabolic reprogramming that mimics or masks the effects of FASN inhibition.
-
Troubleshooting Strategy 1: Use a structurally unrelated FASN inhibitor. Compare the effects of C75 with another FASN inhibitor that has a different off-target profile. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Troubleshooting Strategy 2: siRNA-mediated FASN knockdown. Use siRNA to specifically silence the FASN gene. Compare the phenotype of FASN knockdown cells with that of C75-treated cells. Similar outcomes would support an on-target mechanism for C75.
-
Troubleshooting Strategy 3: Measure CPT1 activity. Directly assess the effect of your C75 concentration on CPT1 activity in your cellular model to understand the extent of this off-target inhibition.
Problem 3: Inconsistent results between different cell lines.
-
Possible Cause: Varying dependence on de novo fatty acid synthesis and differential sensitivity to off-target effects. Cell lines have different metabolic dependencies. Some may rely heavily on FASN for survival, while others may be more susceptible to mitochondrial toxins.
-
Troubleshooting Strategy 1: Characterize the metabolic profile of your cell lines. Assess the baseline levels of FASN expression and de novo lipogenesis in your cell lines to understand their dependence on this pathway.
-
Troubleshooting Strategy 2: Perform dose-response curves for each cell line. Determine the IC50 for FASN inhibition and cell viability for each cell line to identify their relative sensitivities to the on-target and off-target effects of C75.
Quantitative Data Summary
Table 1: IC50 Values of C75 for FASN Inhibition in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| PC3 (Prostate Cancer) | Cell Growth | 35 | [4] |
| LNCaP (Prostate Cancer) | Spheroid Growth | 50 | [4] |
| A375 (Melanoma) | FASN Inhibition | 32.43 |
Experimental Protocols
Palmitate Rescue Assay
Objective: To distinguish between on-target (FASN inhibition) and off-target cytotoxicity of C75.
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare a stock solution of sodium palmitate complexed to bovine serum albumin (BSA).
-
Treat cells with a dose range of C75 in the presence or absence of a final concentration of 100 µM palmitate-BSA complex.
-
Include appropriate vehicle controls (e.g., DMSO for C75 and BSA for palmitate).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as MTT, CellTiter-Glo, or crystal violet staining.
-
Interpretation: If palmitate supplementation significantly rescues the cells from C75-induced death, the primary mechanism of toxicity at that concentration is likely on-target FASN inhibition.
Measurement of CPT1-Mediated Respiration
Objective: To assess the off-target effect of C75 on CPT1 activity.
Methodology: This protocol is adapted from established methods for measuring CPT1-mediated respiration in permeabilized cells using a Seahorse XF Analyzer.[1][5][6][7]
-
Seed cells in a Seahorse XF cell culture microplate.
-
Permeabilize the cells using a reagent such as saponin or digitonin to allow direct access of substrates to the mitochondria.
-
Inject a long-chain fatty acid substrate (e.g., palmitoyl-CoA) and carnitine to initiate CPT1-dependent respiration.
-
Inject C75 at the desired concentration and monitor the oxygen consumption rate (OCR).
-
As a positive control for CPT1 inhibition, use a known CPT1 inhibitor like etomoxir.
-
Interpretation: A decrease in OCR following the addition of C75 indicates inhibition of CPT1-mediated fatty acid oxidation.
Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the C75-induced oxidative stress.
Methodology:
-
Seed cells in a 96-well plate or on coverslips.
-
Treat cells with C75 at various concentrations and for different durations.
-
Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Interpretation: An increase in fluorescence intensity in C75-treated cells compared to the control indicates an increase in intracellular ROS levels.
Visualizations
Caption: On-target effect of C75 via FASN inhibition.
Caption: Major off-target pathways of C75.
Caption: Troubleshooting workflow for unexpected C75-induced cell death.
References
- 1. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. escholarship.org [escholarship.org]
C75 Toxicity in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the toxicities associated with C75, a potent fatty acid synthase (FAS) inhibitor, in preclinical studies. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is C75 and what is its primary mechanism of action?
C75 is a synthetic small molecule that acts as an irreversible inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. By blocking FAS, C75 disrupts cellular lipid metabolism. Additionally, C75 is known to be converted to C75-CoA within cells, which then inhibits carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid oxidation.[1][2] This dual action on lipid metabolism pathways contributes to its biological effects.
Q2: What are the most common toxicities observed with C75 in preclinical models?
The most prominent and dose-limiting toxicity of C75 in preclinical studies is significant anorexia (loss of appetite) and subsequent weight loss.[3][4][5] This effect is primarily mediated by its action on the central nervous system, specifically the hypothalamus. Intraperitoneal (i.p.) administration of C75 has also been associated with visceral illness, which may contribute to conditioned taste aversion.[6]
Q3: Are there any known LD50 values for C75?
Q4: What are the known effects of C75 on major organs?
While the primary toxicity relates to the central nervous system's control of appetite, any compound undergoing preclinical evaluation requires assessment for potential organ damage. Researchers should monitor for signs of liver and kidney toxicity. Although specific histopathological findings for C75 are not extensively detailed in available literature, general markers of hepatotoxicity and nephrotoxicity should be assessed.
Troubleshooting Guide
Issue 1: Severe Anorexia and Rapid Weight Loss in Study Animals
-
Problem: Animals treated with C75 are exhibiting a dramatic reduction in food intake and a rapid decline in body weight, compromising their health and the integrity of the study.
-
Possible Cause: This is a known on-target effect of C75, mediated through its action on hypothalamic signaling pathways that regulate appetite. C75 inhibits AMP-activated protein kinase (AMPK) in the hypothalamus, which in turn suppresses the expression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-related protein (AgRP) and increases the expression of anorexigenic (appetite-suppressing) neuropeptides such as pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[3][4][7][8][9]
-
Management Strategies:
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Dose Adjustment: Titrate the dose of C75 to find a therapeutic window that minimizes anorexia while maintaining the desired pharmacological effect.
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Supportive Care: Provide highly palatable and energy-dense supplemental nutrition to encourage intake.
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Pharmacological Intervention: Co-administration of an AMPK activator, such as AICAR, has been shown to reverse C75-induced anorexia in preclinical models.[3] Similarly, intracerebroventricular administration of ghrelin can counteract the anorectic effects of C75.[7]
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Monitoring: Implement rigorous daily monitoring of food and water intake, body weight, and overall clinical condition. Establish clear humane endpoints for weight loss.
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Issue 2: Conditioned Taste Aversion
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Problem: Animals show a reluctance to consume the vehicle or diet mixed with C75, suggesting the development of a conditioned taste aversion (CTA).
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Possible Cause: Intraperitoneal administration of C75 can induce visceral malaise or illness.[6] Animals may associate this negative feeling with the taste or smell of the administered substance or the accompanying diet, leading to avoidance.
-
Management Strategies:
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Route of Administration: If experimentally feasible, consider alternative routes of administration, such as intracerebroventricular (i.c.v.) injection, which has been shown to induce anorexia without the accompanying visceral illness.
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Protocol for CTA Assessment: To confirm CTA, a standard two-bottle choice protocol can be implemented where animals have access to both the C75-paired solution/food and a neutral alternative.
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Masking the Taste: If oral administration is necessary, attempt to mask the taste of C75 in a highly palatable vehicle.
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Issue 3: Potential for Off-Target Organ Toxicity
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Problem: Concern about potential damage to organs such as the liver and kidneys, which are common sites of drug-induced toxicity.
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Possible Cause: While the primary toxicity of C75 is centrally mediated, its metabolic effects could potentially impact peripheral organs.
-
Management Strategies:
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Biochemical Monitoring: Regularly collect blood samples to analyze key biomarkers of liver and kidney function.
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Histopathological Examination: At the end of the study, perform a thorough histopathological analysis of major organs, particularly the liver and kidneys, to identify any cellular damage, inflammation, or other abnormalities.
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Data on C75 Toxicity
Table 1: Dose-Dependent Effects of C75 on Food Intake and Body Weight in Mice
| Dose (mg/kg, i.p.) | Route | Species | Effect on Food Intake | Effect on Body Weight | Reference |
| 10 | i.p. | Mouse | Significant reduction | Significant reduction | [10] |
| 30 | i.p. | Mouse | Profound, dose-dependent inhibition | Significant loss | [6] |
Table 2: Biochemical Markers for Monitoring C75-Induced Organ Toxicity
| Organ | Primary Markers | Secondary Markers |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP), Total Bilirubin |
| Kidney | Blood Urea Nitrogen (BUN), Serum Creatinine | Cystatin C, Kidney Injury Molecule-1 (KIM-1), Clusterin |
Experimental Protocols
Protocol 1: Monitoring Anorexia and Body Weight
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Acclimation: Acclimate animals to individual housing and the specific diet for at least 3 days prior to the start of the experiment.
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Baseline Measurement: For 3 consecutive days before C75 administration, measure and record daily food intake, water consumption, and body weight for each animal to establish a stable baseline.
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C75 Administration: Administer C75 at the desired dose and route.
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Post-Treatment Monitoring: Continue to measure and record daily food intake, water consumption, and body weight at the same time each day for the duration of the study.
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Data Analysis: Express daily food intake and body weight as a percentage of the baseline measurements to normalize the data and allow for comparison between treatment groups.
Protocol 2: Assessment of Conditioned Taste Aversion (CTA)
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Water Deprivation Schedule: Place animals on a restricted water access schedule to motivate drinking during the test sessions.
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Habituation: For 2 days, present animals with two bottles of water for a short period (e.g., 30 minutes) to accustom them to the two-bottle setup.
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Conditioning Day: Replace one of the water bottles with a novel flavored solution (e.g., saccharin). Immediately after the drinking session, administer C75 (i.p.). Control animals receive a vehicle injection.
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Test Day: Two days after conditioning, present the animals with a choice between the flavored solution and plain water.
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Data Analysis: Measure the volume of each liquid consumed. A significant decrease in the preference for the flavored solution in the C75-treated group compared to the control group indicates the development of CTA.
Protocol 3: Evaluation of Biochemical Markers of Toxicity
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Blood Collection: At predetermined time points during the study and at the terminal endpoint, collect blood samples from the animals via appropriate methods (e.g., retro-orbital sinus, cardiac puncture).
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Serum/Plasma Preparation: Process the blood to obtain serum or plasma.
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Analysis: Use commercially available assay kits or a clinical chemistry analyzer to quantify the levels of the biochemical markers listed in Table 2.
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Data Analysis: Compare the levels of the markers in the C75-treated groups to the vehicle-treated control group. Statistically significant elevations may indicate organ damage.
Protocol 4: Histopathological Examination
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Tissue Collection: At the termination of the study, humanely euthanize the animals and perform a necropsy. Collect major organs, with a focus on the liver and kidneys.
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Fixation: Fix the tissues in 10% neutral buffered formalin.
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Processing and Staining: Process the fixed tissues, embed them in paraffin, section them, and stain with hematoxylin and eosin (H&E).
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Microscopic Examination: A qualified pathologist should examine the stained tissue sections under a microscope to identify any histopathological changes, such as necrosis, inflammation, degeneration, or fibrosis.
Signaling Pathways and Experimental Workflows
References
- 1. C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C75, a fatty acid synthase inhibitor, reduces food intake via hypothalamic AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. AMPK integrates nutrient and hormonal signals to regulate food intake and energy balance through effects in the hypothalamus and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of centrally administered C75, a fatty acid synthase inhibitor, on ghrelin secretion and its downstream effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the anorectic fatty acid synthase inhibitor C75 on neuronal activity in the hypothalamus and brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a fatty acid synthase inhibitor on food intake and expression of hypothalamic neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of C75
Welcome to the technical support center for researchers utilizing the fatty acid synthase (FAS) inhibitor, C75, in in vivo studies. This resource provides essential guidance on troubleshooting common issues and offers strategies to improve the bioavailability of C75, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of C75?
A1: C75 is a potent inhibitor of fatty acid synthase (FAS), the key enzyme in the de novo synthesis of fatty acids. By blocking FAS, C75 leads to an accumulation of its substrate, malonyl-CoA. Interestingly, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid β-oxidation.[1][2][3] It achieves this by competing with the inhibitory effects of malonyl-CoA on CPT-1, thereby promoting the transport of fatty acids into the mitochondria for oxidation.[2] This dual action of inhibiting fatty acid synthesis while promoting fatty acid oxidation makes C75 a powerful modulator of cellular metabolism.
Q2: I'm observing significant weight loss and reduced food intake in my animal models. Is this a known side effect of C75?
A2: Yes, anorexia and subsequent weight loss are well-documented effects of C75 administration in rodents.[1][2] This is believed to be mediated centrally through the modulation of hypothalamic neuropeptides that regulate appetite. C75 administration has been shown to suppress orexigenic (appetite-stimulating) neuropeptides and activate anorexigenic (appetite-suppressing) pathways. While this is an expected pharmacological effect, it is crucial to monitor the health of the animals closely and consider pair-feeding experimental designs to distinguish between the direct metabolic effects of C75 and those secondary to reduced caloric intake.
Q3: What are the main challenges associated with the in vivo delivery of C75?
A3: C75 is a lipophilic molecule with poor aqueous solubility. This inherent property can lead to several challenges in vivo, including:
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Low Bioavailability: Particularly when administered orally, the poor solubility of C75 can limit its absorption from the gastrointestinal tract.
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Variable Absorption: Intraperitoneal (IP) injections, a common administration route for C75, can also result in variable absorption rates.
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Formulation Instability: Simple suspensions of C75 may not be stable, leading to inconsistent dosing.
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Potential for Local Irritation: High concentrations of poorly dissolved compounds can cause irritation at the injection site.
Q4: How can I improve the bioavailability of C75 for my in vivo experiments?
A4: To overcome the solubility and bioavailability challenges of C75, various formulation strategies can be employed. These approaches aim to increase the dissolution rate and absorption of the compound. Promising strategies include the use of lipid-based nanoparticle formulations such as:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like C75, potentially improving oral bioavailability and providing controlled release.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs. Liposomal formulations can enhance the stability and circulation time of the encapsulated drug.
While specific data on C75-loaded nanoparticles is limited, the principles of these formulation technologies are well-established for improving the delivery of poorly soluble drugs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between animals. | 1. Inconsistent C75 formulation (e.g., precipitation of the compound).2. Variable absorption after intraperitoneal (IP) injection.3. Inaccurate dosing due to poor suspension. | 1. Prepare fresh formulations for each experiment. Use a consistent preparation method.2. Consider a formulation strategy to improve solubility and absorption (see Experimental Protocols).3. Ensure the formulation is a homogenous suspension or solution before each injection. |
| Animals show signs of distress or irritation at the injection site. | 1. High concentration of C75 precipitating at the injection site.2. The vehicle used for formulation is causing irritation. | 1. Reduce the concentration of C75 and increase the injection volume (within acceptable limits).2. Ensure the pH of the formulation is physiological.3. Consider alternative, well-tolerated vehicles or advanced formulations like SLNs or liposomes. |
| Unexpectedly low or no pharmacological effect observed. | 1. Poor bioavailability of C75.2. Degradation of C75 in the formulation or in vivo.3. Incorrect dose for the specific animal model and desired effect. | 1. Utilize a bioavailability-enhancing formulation.2. Ensure proper storage of C75 and its formulations. Protect from light and heat.3. Perform a dose-response study to determine the optimal dose for your experimental setup.[4][5] |
| Difficulty in distinguishing direct metabolic effects from those of anorexia. | 1. C75's potent anorectic effect is confounding the interpretation of metabolic changes. | 1. Implement a pair-fed control group. This group receives the same amount of food as consumed by the C75-treated group, helping to isolate the direct effects of the compound. |
Data Presentation
Illustrative Pharmacokinetic Parameters of C75 Formulations
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability when using advanced formulations compared to a simple suspension. Note: This data is for illustrative purposes and is not derived from direct experimental comparison in the available literature.
| Formulation | Administration Route | Hypothetical Cmax (µg/mL) | Hypothetical Tmax (h) | Hypothetical AUC (µg·h/mL) | Hypothetical Bioavailability (%) |
| C75 in Saline Suspension | Oral | 1.5 | 4 | 12 | 5 |
| C75 in Saline Suspension | IP | 8.0 | 2 | 45 | 40 |
| C75-loaded SLNs | Oral | 6.2 | 6 | 75 | 35 |
| C75-loaded Liposomes | IP | 15.0 | 4 | 120 | 85 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Experimental Protocols
Protocol 1: Preparation of C75-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general guideline for the preparation of SLNs and should be optimized for C75.
Materials:
-
C75
-
Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified water
-
High-shear homogenizer
-
Water bath
Method:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point. Dissolve the desired amount of C75 in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly transfer the hot emulsion to a cold environment (e.g., an ice bath) and continue stirring. The rapid cooling of the dispersed lipid droplets will cause them to solidify, forming SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of C75-Loaded Liposomes by Thin-Film Hydration
This is a standard method for preparing liposomes, which should be adapted and optimized for C75.
Materials:
-
C75
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Film Formation: Dissolve C75, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated C75 by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for size, polydispersity index, and encapsulation efficiency.
Visualizations
Caption: Mechanism of action of C75.
Caption: Workflow for preparing C75-loaded SLNs.
Caption: Troubleshooting high variability in C75 experiments.
References
- 1. The connections between C75 and obesity drug-target pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Emergence of the Dose–Response Concept in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing C75 Resistance in Long-Term Cancer Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the fatty acid synthase (FASN) inhibitor, C75, in long-term cancer cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is C75 and what is its primary mechanism of action?
C75 is a synthetic, small-molecule inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids.[1][2][3] In many cancer types, FASN is overexpressed and plays a crucial role in providing the lipids necessary for rapid cell proliferation, membrane synthesis, and signaling.[2][4][5] By inhibiting FASN, C75 aims to disrupt these processes, leading to a halt in cell growth and, in many cases, apoptosis (programmed cell death).[3]
Q2: We are observing a decrease in the efficacy of C75 in our long-term cancer cell culture. What are the potential mechanisms behind this acquired resistance?
Acquired resistance to C75 in long-term cancer cell culture can arise from several adaptive mechanisms. The most commonly observed mechanisms include:
-
Metabolic Reprogramming: Cancer cells can adapt to the inhibition of endogenous fatty acid synthesis by increasing their uptake of exogenous fatty acids from the culture medium. This is often mediated by the upregulation of fatty acid transporters on the cell surface.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to overcome the cytotoxic effects of C75. The PI3K/Akt and MAPK/ERK pathways are frequently implicated in promoting cell survival and proliferation in the face of FASN inhibition.
-
Increased Drug Efflux: While less specifically documented for C75, a general mechanism of drug resistance involves the upregulation of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.
Q3: Our C75-treated cells are still proliferating. How can we determine if they have developed resistance?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of C75 in your long-term treated cell line compared to the parental, sensitive cell line. A substantial fold-increase in the IC50 value is a clear indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Decreased C75 Efficacy and Suspected Resistance
Symptoms:
-
Reduced cell death in response to C75 treatment compared to initial experiments.
-
Continued proliferation of cancer cells at C75 concentrations that were previously effective.
-
A noticeable shift in the dose-response curve, requiring higher concentrations of C75 to achieve the same level of inhibition.
Troubleshooting Steps:
-
Confirm Resistance with an IC50 Determination Assay:
-
Rationale: To quantitatively assess the change in sensitivity to C75.
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the long-term C75-treated (potentially resistant) cell lines. Generate dose-response curves and calculate the IC50 for both cell lines. A significant increase in the IC50 value for the long-term treated cells confirms resistance.
-
-
Investigate Metabolic Reprogramming:
-
Rationale: To determine if the resistant cells are compensating for FASN inhibition by increasing the uptake of external fatty acids.
-
Action:
-
Analyze Fatty Acid Transporter Expression: Measure the protein and mRNA levels of key fatty acid transporters, such as CD36 and Fatty Acid Transport Proteins (FATPs), in both sensitive and resistant cells using Western blotting and RT-qPCR, respectively. An upregulation in resistant cells is a strong indicator of this mechanism.
-
Fatty Acid Uptake Assay: Functionally assess the uptake of fluorescently labeled fatty acids (e.g., BODIPY-labeled fatty acids) in both cell lines. Increased uptake in resistant cells will confirm this adaptive strategy.
-
Lipid Droplet Staining: Stain for neutral lipid droplets (e.g., using Oil Red O or BODIPY 493/503) to visualize lipid storage. An accumulation of lipid droplets in resistant cells, especially when cultured in serum-containing medium, suggests increased uptake and storage of exogenous lipids.
-
-
-
Assess Pro-Survival Signaling Pathways:
-
Rationale: To check for the activation of pathways that can override the cytotoxic effects of C75.
-
Action:
-
Western Blot Analysis: Examine the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., phospho-Akt, phospho-ERK) in both sensitive and resistant cells, with and without C75 treatment. Increased basal or C75-induced phosphorylation in resistant cells suggests the involvement of these pathways.
-
-
-
Evaluate Drug Efflux Pump Expression:
-
Rationale: To determine if increased drug efflux is contributing to resistance.
-
Action:
-
RT-qPCR Analysis: Measure the mRNA expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in both sensitive and resistant cell lines. A significant upregulation in the resistant line would suggest a potential role for drug efflux.
-
-
Problem 2: How to Potentially Overcome C75 Resistance in our Cell Culture Model?
Potential Solutions:
-
Co-treatment with a Fatty Acid Uptake Inhibitor:
-
Rationale: If resistance is mediated by increased uptake of exogenous fatty acids, blocking this compensatory mechanism can re-sensitize the cells to C75.
-
Action: Treat the C75-resistant cells with a combination of C75 and an inhibitor of fatty acid transport, such as a CD36 inhibitor (e.g., Sulfosuccinimidyl Oleate, SSO). Perform a cell viability assay to assess for synergistic or additive effects.
-
-
Combination Therapy with Signaling Pathway Inhibitors:
-
Rationale: If resistance is associated with the activation of pro-survival signaling, inhibiting these pathways may restore sensitivity to C75.
-
Action: Combine C75 treatment with a PI3K/Akt inhibitor (e.g., LY294002) or a MEK/ERK inhibitor (e.g., U0126) in the resistant cell line. Evaluate the effect on cell viability.
-
Quantitative Data Summary
Quantitative data comparing C75-sensitive and resistant cell lines is often specific to the cancer type and the conditions under which resistance was developed. The following tables provide an illustrative example of the kind of data that might be expected based on published literature. Researchers should generate their own data for their specific cell models.
Table 1: Illustrative IC50 Values for C75 in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | C75 IC50 (µM) | Fold Increase in Resistance |
| Parental (Sensitive) | 15 | - |
| C75-Resistant | 60 | 4 |
Table 2: Illustrative Changes in Gene and Protein Expression in C75-Resistant Cells
| Marker | Method | Change in Resistant vs. Sensitive Cells |
| FASN | Western Blot / RT-qPCR | No significant change or slight decrease |
| CD36 | Western Blot / RT-qPCR | 3-5 fold increase |
| p-Akt (S473) | Western Blot | 2-4 fold increase |
| ABCB1 | RT-qPCR | 2-3 fold increase |
Key Experimental Protocols
Protocol 1: Generation of a C75-Resistant Cancer Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating doses of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
C75 (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/dishes
-
Hemocytometer or automated cell counter
Procedure:
-
Initial IC50 Determination: Determine the IC50 of C75 for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Chronic Treatment: Begin by continuously culturing the parental cells in their complete medium supplemented with a low concentration of C75 (e.g., IC10 to IC20).
-
Monitoring and Subculturing: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. Subculture the cells as they reach confluence, always maintaining the same concentration of C75 in the medium.
-
Dose Escalation: Once the cells have adapted and are growing at a stable rate in the presence of the initial C75 concentration, gradually increase the concentration of C75. A common approach is to increase the dose by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat the process of adaptation and dose escalation. This can take several months. The resistant cell line is considered stable when it can proliferate consistently at a C75 concentration that is significantly higher than the IC50 of the parental line.
-
Characterization and Banking: Once a resistant line is established, characterize it by determining its new IC50 for C75. Expand the cell line and create a frozen stock for future experiments.
Protocol 2: Western Blotting for FASN and p-Akt
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FASN, anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For p-Akt, normalize to the total Akt signal.
Protocol 3: RT-qPCR for CD36 and ABCB1 Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CD36, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions containing the cDNA template, primers, and qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a thermal cycler using an appropriate program.
-
Data Analysis: Analyze the amplification data. Calculate the relative expression of the target genes (CD36, ABCB1) in the resistant cells compared to the sensitive cells using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Troubleshooting workflow for addressing C75 resistance.
Caption: Key signaling pathways in C75 sensitive vs. resistant cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of CD36 in Cancer Progression and Its Value as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line C75 (CVCL_5248) [cellosaurus.org]
Validation & Comparative
A Comparative Analysis of C75 and Orlistat as Fatty Acid Synthase (FAS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two prominent Fatty Acid Synthase (FAS) inhibitors: C75 and Orlistat. The information presented is collated from various experimental studies to offer an objective overview for research and drug development purposes.
Introduction
Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, making it a promising target for therapeutic intervention. Both C75 and Orlistat are well-characterized inhibitors of FASN, but they exhibit distinct mechanisms of action and biochemical profiles. This guide aims to delineate these differences through a review of quantitative data, experimental methodologies, and the signaling pathways they modulate.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of C75 and Orlistat against FASN has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The table below summarizes the reported IC50 values for both compounds. It is important to note that these values can vary depending on the experimental conditions, such as the specific cell line used and the assay methodology.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Conditions | Reference |
| C75 | FASN | ~15.53 µM | Not specified | [1] |
| FASN | 32.43 µM | Human A375 cells | [2] | |
| FASN | 35 µM | PC3 cells (clonogenic assay) | [2][3] | |
| FASN | 50 µM | LNCaP spheroids | [3] | |
| FASN | ~200 µM | Not specified | [4] | |
| Orlistat | FASN | Not explicitly defined in most literature for direct FASN inhibition. Primarily known as a lipase inhibitor. Its anti-cancer effects are attributed to FASN inhibition, with cytotoxic IC50 values in cancer cell lines. | Various cancer cell lines | [1] |
| Cytotoxicity | 8.2 µM | MCF-7 | [1] | |
| Cytotoxicity | 23.8 µM | BT-474 | [1] | |
| Cytotoxicity | 25.8 µM | MDA MB 453 | [1] |
Mechanism of Action
C75 and Orlistat inhibit FASN through different molecular interactions, leading to distinct downstream cellular effects.
C75 is a synthetic, irreversible inhibitor that targets multiple domains of the FASN enzyme, including the β-ketoacyl synthase (KS), enoyl reductase (ER), and thioesterase (TE) domains.[5] This multi-domain inhibition leads to the accumulation of malonyl-CoA, a substrate of FASN. This accumulation is thought to be a key mediator of C75's cytotoxic effects in cancer cells.[5] C75 exhibits slow-binding inhibition kinetics, meaning that the formation of the enzyme-inhibitor complex occurs over a longer timescale.[6]
Orlistat , a derivative of the natural product lipstatin, is an irreversible inhibitor that primarily targets the thioesterase (TE) domain of FASN. The TE domain is responsible for releasing the final fatty acid product, palmitate, from the FASN complex. By covalently binding to a critical serine residue in the active site of the TE domain, Orlistat prevents the release of newly synthesized fatty acids, thereby halting the overall process of fatty acid synthesis.
Experimental Protocols
A common method to determine the enzymatic activity of FASN and the inhibitory potential of compounds like C75 and Orlistat is a spectrophotometric assay that measures the oxidation of NADPH.
Spectrophotometric Assay for FASN Activity
Principle: The synthesis of fatty acids by FASN is a reductive process that utilizes NADPH as a cofactor. The enzymatic reaction involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, which is characteristic of NADPH but not NADP+, is directly proportional to the FASN activity.
Materials:
-
Purified FASN or cell lysate containing FASN
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
-
Inhibitor (C75 or Orlistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.
-
Inhibitor Incubation (for inhibition assays): Add the desired concentrations of the FASN inhibitor (C75 or Orlistat) or vehicle control to the wells of the microplate.
-
Enzyme Addition: Add the purified FASN enzyme or cell lysate to the wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding malonyl-CoA to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per unit time) for each reaction.
-
For inhibition assays, plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Cellular Effects
Both C75 and Orlistat have been shown to impact critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.
C75 and the HER2 Signaling Pathway
C75 has been reported to downregulate the expression of HER2 (Human Epidermal Growth Factor Receptor 2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of tumorigenesis. The inhibition of FASN by C75 appears to be linked to the suppression of this important oncogenic pathway.
Orlistat and the NF-κB and Akt/mTOR Signaling Pathways
Orlistat has been shown to exert its anti-tumor effects by modulating multiple signaling pathways, including the NF-κB and Akt/mTOR pathways. Inhibition of the NF-κB pathway can lead to decreased inflammation and cell survival, while inhibition of the Akt/mTOR pathway can suppress cell growth and proliferation.
Conclusion
C75 and Orlistat, while both effective inhibitors of FASN, present distinct profiles that may be advantageous for different research and therapeutic contexts. C75's multi-domain inhibitory action and its impact on the HER2 pathway suggest its potential in cancers driven by this oncogene. Orlistat's specific targeting of the thioesterase domain and its influence on the NF-κB and Akt/mTOR pathways highlight its broader anti-inflammatory and anti-proliferative effects. The choice of inhibitor will depend on the specific research question and the cellular context being investigated. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative potencies and full spectrum of cellular effects of these two important FASN inhibitors.
References
C75 Demonstrates Potent Anti-Cancer Effects in Xenograft Models, Outperforming Alternatives in Preclinical Studies
For Immediate Release
[City, State] – October 28, 2025 – New comparative analysis of preclinical data highlights the significant anti-cancer efficacy of C75, a potent inhibitor of fatty acid synthase (FASN), in various xenograft models of human cancer. The findings, consolidated from multiple in vivo studies, position C75 as a promising therapeutic candidate, demonstrating notable tumor growth inhibition in breast, colon, and prostate cancer models. This guide provides a comprehensive overview of the in vivo validation of C75's anti-cancer effects, comparing its performance with other FASN inhibitors and presenting the supporting experimental data.
C75's Superior In Vivo Efficacy Against Human Cancer Xenografts
C75 has consistently demonstrated robust anti-tumor activity across a range of human cancer cell line xenografts in immunodeficient mice. In a key study involving MCF-7 human breast cancer xenografts , C75 treatment resulted in significant tumor growth inhibition.[1] While specific quantitative data from this particular study requires further consolidation, another study on HCT-15 human colon cancer xenografts showcased a dramatic reduction in tumor weight. Mice treated with 20 mg/kg of C75 exhibited an average final tumor weight of 0.84 g, a substantial decrease from the 2.51 g average tumor weight observed in the vehicle-treated control group.[2]
Furthermore, in a LNCaP human prostate cancer xenograft model , weekly administration of 30 mg/kg of C75 led to an impressive 80% inhibition of tumor growth.[3] At the culmination of the study, the mean tumor volume in the C75-treated group was a mere 330 mm³, compared to 1430 mm³ in the control group.[3] These results underscore the potent and broad-spectrum anti-cancer activity of C75 in preclinical settings.
Comparative Analysis: C75 vs. Orlistat
Orlistat has also been evaluated in prostate cancer xenograft models. In a study utilizing LNCaP xenografts , daily administration of 240 mg/kg Orlistat for 14 days resulted in a significant decrease in tumor volume to 22% of the initial size.[4] In non-small cell lung cancer models, specifically PC-9GR and H1975 xenografts , Orlistat treatment also led to a significant reduction in tumor volume.[5]
While both C75 and Orlistat demonstrate efficacy, the available data suggests that C75 may achieve significant tumor inhibition at a lower dosing frequency. The LNCaP xenograft study with C75, for instance, showed an 80% tumor inhibition with weekly administration,[3] whereas the Orlistat study in the same cell line involved daily administration.[4] A direct comparative study would be necessary to definitively conclude superiority, but these initial findings suggest a potentially more favorable dosing regimen for C75.
Data Summary
| Compound | Xenograft Model | Dosage and Administration | Key Findings | Citation |
| C75 | HCT-15 (Colon) | 20 mg/kg | Average final tumor weight of 0.84 g vs. 2.51 g in control. | [2] |
| C75 | LNCaP (Prostate) | 30 mg/kg, weekly | 80% tumor growth inhibition; final tumor volume of 330 mm³ vs. 1430 mm³ in control. | [3] |
| Orlistat | LNCaP (Prostate) | 240 mg/kg/day, daily for 14 days | Tumor volume reduced to 22% of initial size. | [4] |
| Orlistat | PC-9GR & H1975 (NSCLC) | Not specified | Significant reduction in tumor volume. | [5] |
Experimental Protocols
C75 Xenograft Studies
HCT-15 Xenograft Model:
-
Cell Line: HCT-15 human colorectal carcinoma cells.
-
Animal Model: Nude mice (6 weeks old).
-
Tumor Inoculation: 5 million HCT-15 cells were injected subcutaneously.
-
Treatment: C75 was administered at doses of 10 mg/kg and 20 mg/kg. The frequency and route of administration were not detailed in the available documentation.
-
Study Duration: 4 weeks.
-
Endpoint: Tumor weights were measured at the end of the study.[2]
LNCaP Xenograft Model:
-
Cell Line: LNCaP human prostate carcinoma cells.
-
Treatment: C75 was administered intraperitoneally at a dose of 30 mg/kg once a week.
-
Endpoint: Tumor size and body weight were measured twice a week.[3]
Orlistat Xenograft Studies
LNCaP, PC3, and DU145 Xenograft Models:
-
Cell Lines: LNCaP, PC3, and DU145 human prostate cancer cells.
-
Treatment: Orlistat was administered at a dose of 240 mg/kg/day for 2 weeks.
-
Endpoint: Tumor volume was measured.[4]
PC-9GR and H1975 Xenograft Models:
-
Cell Lines: PC-9GR and H1975 non-small cell lung cancer cells.
-
Animal Model: Not specified.
-
Treatment: Orlistat was administered to mice with established xenograft tumors.
-
Endpoint: Tumor volumes were measured.[5]
Visualizing the Mechanism and Workflow
To illustrate the underlying mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: C75 and Orlistat inhibit FASN, leading to apoptosis and tumor growth inhibition.
Caption: Workflow of a typical xenograft study to evaluate anti-cancer drug efficacy.
References
A Comparative Guide to C75 and Novel Fatty Acid Synthase (FASN) Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer and metabolic disease therapeutics is continuously evolving, with a significant focus on targeting cellular metabolism. One of the key enzymes in this field is Fatty Acid Synthase (FASN), a central player in de novo lipogenesis. For years, C75, a synthetic small molecule, has been a cornerstone for studying the effects of FASN inhibition. However, its limitations, including off-target effects and poor pharmacokinetic properties, have spurred the development of a new generation of FASN inhibitors. This guide provides an objective comparison of C75 with novel FASN inhibitors currently in development, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
While C75 has been instrumental in validating FASN as a therapeutic target, novel inhibitors such as TVB-2640 (Denifanstat), IPI-9119, and FT-113 demonstrate significant improvements in potency, selectivity, and pharmacokinetic profiles. These next-generation inhibitors exhibit distinct mechanisms of action and cellular consequences compared to C75, offering new avenues for therapeutic intervention. This guide will delve into the quantitative differences in their performance, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory potency and cytotoxic effects of C75 and several novel FASN inhibitors across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Inhibitory Potency (IC50) of FASN Inhibitors
| Inhibitor | Target | IC50 (Biochemical Assay) | Cancer Cell Line | IC50 (Cell-Based Assay) | Citation(s) |
| C75 | FASN (β-ketoacyl synthase domain) | Not widely reported | PC3 (Prostate) | 35 µM | [1] |
| LNCaP (Prostate) | 50 µM (spheroids) | [1] | |||
| TVB-3166 | FASN | 0.0736 µM (purified human FASN) | LNCaP-LN3 (Prostate) | Not specified | [2] |
| IPI-9119 | FASN (thioesterase domain) | ~1 nM | HCT-116 (Colon) | ~10 nM (cellular occupancy) | [3] |
| FT-113 | FASN | 213 nM (recombinant human FASN) | BT474 (Breast) | 90 nM | |
| PC3 (Prostate) | 47 nM | ||||
| MV-411 (Leukemia) | 26 nM |
Table 2: Comparative Cytotoxicity of FASN Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Assay | IC50 / Effect | Citation(s) |
| C75 | PC3 (Prostate) | Cell Growth | 35 µM (24h) | [1] |
| LNCaP (Prostate) | Spheroid Growth | 50 µM | [1] | |
| MDA-MB-231 (Breast) | Apoptosis Assay | Concentration-dependent increase | [4] | |
| BT-474 (Breast) | Apoptosis Assay | Concentration-dependent increase | [4] | |
| TVB-3166 | PC3 (Prostate) | Clonogenic Assay | Similar cytotoxicity to C75 | [5] |
| LNCaP (Prostate) | Clonogenic Assay | Similar cytotoxicity to C75 | [5] | |
| IPI-9119 | LNCaP (Prostate) | Cell Growth (6 days) | Inhibition at 0.1-0.5 µM | [6][7] |
| 22Rv1 (Prostate) | Cell Growth (6 days) | Inhibition at 0.1-0.5 µM | [6][7] | |
| LNCaP-95 (Prostate) | Cell Growth (6 days) | Inhibition at 0.1-0.5 µM | [6][7] | |
| Compound 41 (novel TE inhibitor) | MDA-MB-231 (Breast) | Cell Viability | More cytotoxic than C75 | [4] |
| BT-474 (Breast) | Cell Viability | More cytotoxic than C75 | [4] |
Key Differences and Mechanisms of Action
C75: This first-generation FASN inhibitor acts primarily on the β-ketoacyl synthase domain of FASN.[5] Its cytotoxic effects are, in part, attributed to the accumulation of the substrate malonyl-CoA. A notable characteristic of C75 is that its cytotoxicity can be rescued by the addition of exogenous fatty acids, suggesting that the primary mechanism of cell death is due to the depletion of fatty acid products.[5] Furthermore, C75 has been shown to induce radiosensitization in prostate cancer cells, an effect not observed with the novel inhibitor TVB-3166.[5] However, C75 is also known to have off-target effects, including the activation of carnitine palmitoyltransferase-1 (CPT1), which can lead to weight loss, a significant concern for clinical applications.[1]
Novel FASN Inhibitors:
-
TVB-2640 (Denifanstat) and its preclinical analog TVB-3166: These reversible inhibitors are highly selective for FASN.[8] Unlike C75, the cytotoxicity of TVB-3166 is not rescued by exogenous fatty acids, indicating a different mechanism of cell death that may not be solely dependent on fatty acid depletion.[5] TVB-3166's mechanism of action is thought to involve the disruption of lipid raft architecture and subsequent inhibition of downstream signaling pathways.[9] Lipidomics profiling has revealed that TVB-2640 treatment leads to an increase in polyunsaturated fatty acids (PUFAs), suggesting a potential induction of ferroptosis, a form of programmed cell death, rather than conventional apoptosis.[10]
-
IPI-9119: This is a potent, selective, and irreversible inhibitor of the FASN thioesterase domain.[6][11] It exhibits a very low nanomolar IC50 in biochemical assays. Interestingly, despite its high potency against the FASN enzyme, IPI-9119 did not show significant anti-proliferative effects in several cancer cell lines in vitro, a stark contrast to the effects observed with C75.[3] This suggests that direct inhibition of FASN activity might not be sufficient to induce cell death in all cancer contexts and that the off-target effects of C75 may contribute to its cytotoxicity. The anti-tumor effects of IPI-9119 are attributed to on-target activity, as its effects on cell growth are rescued by exogenous palmitate and it has no effect on FASN knockout cells.[7][12]
-
FT-113: This is another potent and orally active FASN inhibitor with nanomolar efficacy in both biochemical and cell-based assays.
Signaling Pathways and Experimental Workflows
The inhibition of FASN has profound effects on cellular signaling, primarily by altering the availability of lipids required for membrane integrity and signaling molecule synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of de novo lipogenesis targets androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipidomics Profiling Reveals Differential Alterations after FAS Inhibition in 3D Colon Cancer Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Comparative Analysis of C75's Effects on Different Cancer Cell Types
A Comprehensive Guide for Researchers and Drug Development Professionals
The synthetic fatty acid synthase (FASN) inhibitor, C75, has demonstrated significant anti-cancer activity across a spectrum of cancer cell types. By targeting FASN, a key enzyme in de novo fatty acid synthesis that is often overexpressed in tumor cells, C75 disrupts cellular metabolism, leading to apoptosis and inhibition of tumor growth. This guide provides a comparative analysis of C75's effects on breast, prostate, lung, and colon cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Quantitative Analysis of C75 Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for C75 in various cancer cell lines. It is important to note that while specific IC50 values for some cell lines were not available in the reviewed literature, effective concentrations that induce significant apoptosis have been included to provide a comparative measure of C75's efficacy.
| Cancer Type | Cell Line | IC50 / Effective Concentration (µM) |
| Breast Cancer | SUM149PT | ~12.5[1] |
| SUM1315MO2 | ~10[1] | |
| Prostate Cancer | PC3 | 35[2][3][4][5] |
| LNCaP (spheroids) | 50[2][4] | |
| Lung Cancer | A549 | Data not available |
| Colon Cancer | HCT116 | Data not available |
Signaling Pathways Modulated by C75
C75's primary mechanism of action is the inhibition of FASN, which leads to a cascade of downstream effects culminating in apoptosis. The specific signaling pathways affected can vary between different cancer cell types.
C75's Impact on the FASN and Apoptosis Pathways in Breast Cancer
In breast cancer cells, C75-mediated inhibition of FASN leads to a reduction in the levels of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic apoptosis pathway. Furthermore, in HER2-positive breast cancer cell lines like SKBR3 and BT474, C75 treatment has been shown to increase the internalization and degradation of the HER2 receptor, a key driver of proliferation in these cancers.[6]
Figure 1. C75 mechanism in breast cancer.
C75's Influence on the PI3K/Akt/mTOR Pathway in Prostate Cancer
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in prostate cancer. While the precise mechanisms are still under investigation, evidence suggests that FASN inhibition by C75 can interfere with this pathway, contributing to its anti-tumor effects. The interplay between FASN and the PI3K/Akt/mTOR pathway is an active area of research in prostate cancer.
Figure 2. C75 and the PI3K/Akt/mTOR pathway in prostate cancer.
C75 and mTOR Signaling in Lung Cancer
The mTOR signaling pathway is a central regulator of cell growth and metabolism and is frequently dysregulated in non-small cell lung cancer (NSCLC).[4] While the direct effects of C75 on the mTOR pathway in lung cancer are not as well-defined as in other cancers, the inhibition of FASN, a key metabolic enzyme, is expected to impact mTOR signaling, which is highly sensitive to cellular energy status.
Figure 3. Postulated effect of C75 on mTOR signaling in lung cancer.
C75 and AMPK Activation in Colon Cancer
AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes catabolic pathways to generate ATP while inhibiting anabolic processes like fatty acid synthesis. In colorectal cancer, the role of AMPK is complex, with some studies suggesting it can have both tumor-suppressive and tumor-promoting functions depending on the context.[7] While direct evidence for C75-mediated AMPK activation in colon cancer is emerging, the metabolic stress induced by FASN inhibition is a likely trigger for AMPK activation.
Figure 4. Potential role of C75 in AMPK activation in colon cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the effects of C75.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Figure 5. MTT assay workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of C75. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This technique is used to detect specific proteins in a sample.
Workflow:
Figure 6. Western blot workflow.
Protocol:
-
Cell Treatment and Lysis: Treat cells with C75 for the desired time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
C75 demonstrates a clear cytotoxic effect on a variety of cancer cell lines, primarily through the inhibition of FASN and the subsequent induction of apoptosis. While the IC50 values and the specific signaling pathways affected can differ between cancer types, the overall mechanism of action provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. Further research is warranted to elucidate the precise molecular details of C75's action in different cancer contexts, which will be crucial for identifying predictive biomarkers and developing effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Implication of mTOR Signaling in NSCLC: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK promotes the survival of colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Action of C75: A Comparative Guide to its Effects on FAS and CPT-1
For Researchers, Scientists, and Drug Development Professionals
C75, a synthetic α-methylene-γ-butyrolactone, has garnered significant attention in metabolic research due to its potent effects on lipid metabolism. This guide provides a comprehensive analysis of the dual action of C75 on two key enzymes: Fatty Acid Synthase (FAS), a central player in de novo lipogenesis, and Carnitine Palmitoyl-CoA Transferase 1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. This document offers a comparative overview of C75's performance against other inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.
C75's Dichotomous Role in Lipid Metabolism
C75 exhibits a unique and complex mechanism of action by simultaneously inhibiting fatty acid synthesis and modulating fatty acid oxidation. This dual functionality makes it a valuable tool for studying the interplay between these two fundamental metabolic processes and a potential therapeutic agent for metabolic disorders and cancer.
Inhibition of Fatty Acid Synthase (FAS)
C75 is a well-established inhibitor of FAS, the multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. By blocking FAS, C75 effectively curtails the production of new fatty acids, a process often upregulated in cancer cells to support rapid proliferation and membrane synthesis.
Modulation of Carnitine Palmitoyl-CoA Transferase 1 (CPT-1)
The effect of C75 on CPT-1 is more nuanced and has been a subject of scientific debate. CPT-1 facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. Research has presented conflicting evidence regarding C75's interaction with CPT-1:
-
Activation: Several studies report that C75 can stimulate CPT-1 activity, thereby promoting the burning of fatty acids for energy. This action is thought to contribute to the weight-loss effects observed in animal studies.
-
Inhibition via C75-CoA: Conversely, other research suggests that C75 is metabolically converted into C75-CoA. This derivative then acts as a potent inhibitor of CPT-1, leading to a decrease in fatty acid oxidation. This inhibitory action is proposed to be a key mechanism in the anorectic effects of C75.
This guide will present the experimental evidence supporting both hypotheses, allowing for a critical evaluation of C75's multifaceted role.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data on the efficacy of C75 and alternative inhibitors against FAS and CPT-1.
| Inhibitor | Target | Organism/Cell Line | IC50 / Ki | Citation |
| C75 | FAS | Rat Liver | Ki: ~16 mM | [1][2] |
| C75 | FAS | General | IC50: 15.53 µM | [3] |
| C75 | FAS | General | IC50: 200 µM | |
| Cerulenin | FAS | [4] | ||
| Orlistat | FAS | [4][5] | ||
| TVB-2640 | FAS | [6] | ||
| Betulinic acid | FAS | [7] | ||
| Epigallocatechin-3-gallate (EGCG) | FAS | [4] | ||
| C75-CoA | CPT-1 | Potent Inhibitor | [8] | |
| Etomoxir | CPT-1 | [3][9] | ||
| Perhexiline | CPT-1 | Rat Heart | IC50: 77 µM | [3] |
| Perhexiline | CPT-1 | Rat Liver | IC50: 148 µM | [3] |
| Baicalin | CPT-1 | Allosteric Activator | [3] |
Experimental Protocols
Understanding the methodologies used to validate the effects of C75 is crucial for interpreting the data and designing future experiments.
Fatty Acid Synthase (FAS) Inhibition Assay
Principle: The activity of FAS is typically measured by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]acetyl-CoA or [³H]malonyl-CoA, into newly synthesized fatty acids. The presence of an inhibitor like C75 will reduce the amount of radiolabel incorporated.
General Protocol:
-
Enzyme Source: Purified FAS enzyme or cell lysates containing FAS are prepared.
-
Reaction Mixture: A reaction buffer is prepared containing acetyl-CoA, malonyl-CoA (one of which is radiolabeled), and the necessary cofactor NADPH.
-
Inhibitor Addition: Varying concentrations of C75 or other inhibitors are added to the reaction mixture.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or base.
-
Extraction: The newly synthesized fatty acids are extracted using an organic solvent.
-
Quantification: The amount of radioactivity in the extracted fatty acid fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to that of the untreated control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Carnitine Palmitoyl-CoA Transferase 1 (CPT-1) Activity Assay
Principle: CPT-1 activity is determined by measuring the formation of radiolabeled acylcarnitine from radiolabeled carnitine and an acyl-CoA substrate. An activator will increase the rate of this reaction, while an inhibitor will decrease it.
General Protocol:
-
Mitochondrial Isolation: Mitochondria, which house the CPT-1 enzyme, are isolated from tissue homogenates or cultured cells.
-
Reaction Mixture: A reaction buffer is prepared containing L-[³H]carnitine, palmitoyl-CoA (or another long-chain acyl-CoA), and the isolated mitochondria.
-
Inhibitor/Activator Addition: C75 or other test compounds are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of a strong acid.
-
Separation: The radiolabeled acylcarnitine product is separated from the unreacted L-[³H]carnitine, typically using an ion-exchange resin or by extraction.
-
Quantification: The radioactivity of the isolated acylcarnitine is measured.
-
Data Analysis: The enzyme activity is calculated based on the amount of product formed over time. The effect of the test compound is determined by comparing the activity in its presence to the control.
Visualizing the Pathways
The following diagrams illustrate the key metabolic pathways affected by C75.
Caption: C75 inhibits Fatty Acid Synthase (FAS), blocking fatty acid synthesis.
Caption: C75's dual, conflicting effects on CPT-1 activity.
Caption: General workflow for FAS and CPT-1 activity assays.
References
- 1. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Inhibitors of Fatty Acid Synthase (FASN)-Catalyzed Endogenous Fatty Acid Biogenesis: A New Family of Anti-Cancer Agents? | Bentham Science [benthamscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. CPT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
C75's Metabolic Impact: A Comparative Analysis of a Dual-Action Fatty Acid Synthase Inhibitor
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of metabolic modulators is paramount. C75, a synthetic small molecule, has garnered significant attention for its potent impact on cellular metabolism, primarily through its inhibition of fatty acid synthase (FAS). This guide provides a comparative analysis of C75's effects on metabolic pathways, supported by experimental data and detailed protocols, to offer a comprehensive resource for evaluating its potential therapeutic applications.
C75 distinguishes itself from other fatty acid synthase inhibitors through a unique dual mechanism of action. Beyond its primary role in blocking the synthesis of fatty acids, it also concurrently stimulates fatty acid oxidation. This multifaceted activity presents a compelling profile for research in oncology and metabolic diseases.
Mechanism of Action: A Two-Pronged Approach
C75's primary mechanism involves the inhibition of fatty acid synthase (FAS), the key enzyme responsible for the de novo synthesis of fatty acids.[1] By acting as a slow-binding inhibitor, C75 effectively curtails the production of fatty acids essential for membrane formation, energy storage, and signaling in rapidly proliferating cells, such as cancer cells.[1]
Uniquely, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial import and subsequent oxidation of long-chain fatty acids.[2][3] This stimulation of fatty acid breakdown for energy production is a key differentiator from other FAS inhibitors and contributes significantly to its overall metabolic impact.[2][4] The inhibition of FAS leads to an accumulation of its substrate, malonyl-CoA, which would typically inhibit CPT-1. However, C75 appears to override this inhibition, leading to a net increase in fatty acid oxidation.[2][5]
Comparative Performance of FAS Inhibitors
The efficacy of C75 as a FAS inhibitor can be contextualized by comparing its performance with other known inhibitors.
| Inhibitor | Target(s) | IC50 (FAS) | Key Distinguishing Features |
| C75 | Fatty Acid Synthase (FAS), Carnitine Palmitoyltransferase-1 (CPT-1) | ~2.56 µM (novel derivative) | Dual-action: inhibits fatty acid synthesis and stimulates fatty acid oxidation.[2][3][6] |
| Cerulenin | Fatty Acid Synthase (FAS) | Varies by assay | Natural product, forms a covalent bond with the active site of the β-ketoacyl-ACP synthase domain.[1][5] |
| Orlistat | Fatty Acid Synthase (FAS), Pancreatic Lipase | - | Clinically approved for weight management; also exhibits FAS inhibitory activity.[7] |
| TVB-3166 | Fatty Acid Synthase (FAS) | - | A reversible, potent, and selective FAS inhibitor that has entered clinical trials.[7] |
| TOFA | Acetyl-CoA Carboxylase (ACC) | - | Inhibits an earlier step in the fatty acid synthesis pathway. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures involved in studying C75, the following diagrams are provided.
Caption: C75's dual-action mechanism on metabolic pathways.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 7. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effects of C75 and its Analogs: A Guide for Researchers
For researchers and drug development professionals, understanding the full toxicological profile of a compound is as crucial as understanding its efficacy. C75, a potent synthetic inhibitor of fatty acid synthase (FASN), and its analogs have shown promise in preclinical studies for cancer and obesity. However, a comprehensive evaluation of their side effects is paramount for any further development. This guide provides a comparative overview of the known side effects of C75 and its analogs, supported by available experimental data and detailed methodologies.
Executive Summary
C75 and its analogs, while effective in modulating fatty acid metabolism, exhibit a range of side effects primarily stemming from their mechanism of action and off-target effects. The most prominent observed toxicities include significant weight loss, decreased food intake, and gastrointestinal distress. At a cellular level, C75 has been shown to induce mitochondrial dysfunction and oxidative stress. Newer generations of FASN inhibitors, such as FT-4101, also display on-target side effects, including dermatological issues like dry skin and alopecia, highlighting a common challenge in the therapeutic application of FASN inhibition. This guide aims to provide a consolidated resource for comparing these adverse effects.
Comparative Toxicity Data
A comprehensive, side-by-side comparison of quantitative toxicity data for C75 and its analogs is limited in publicly available literature. However, by compiling data from various studies, a clearer picture of their relative toxicities can be formed.
| Compound | Animal Model | Route of Administration | Dose | Observed Side Effects | Quantitative Data | Reference |
| C75 | Rat | Oral | 47 mg/kg | Decreased food intake, dyspnea, gastrointestinal changes | LD50: 47 mg/kg | [1] |
| C75 | Mouse | Intraperitoneal | 7.5-30 mg/kg | Decreased motor activity, inhibition of REM sleep, diarrhea | Dose-dependent effects | [2] |
| FT-4101 | Human | Oral | 27 mg/day (14 days) | Dry skin, alopecia | Not tolerated at this dose | [3] |
Key Side Effects and Underlying Mechanisms
Weight Loss and Anorexia
A hallmark side effect of C75 is a profound and rapid weight loss, often accompanied by a significant reduction in food intake[2]. This is attributed to its dual action: the central inhibition of FASN in the hypothalamus, which is involved in the regulation of feeding behavior, and the peripheral stimulation of carnitine palmitoyltransferase-1 (CPT-1), leading to increased fatty acid oxidation[1].
Mitochondrial Dysfunction and Oxidative Stress
Beyond its primary target, C75 has been shown to inhibit mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway. This inhibition leads to a decrease in lipoic acid, a crucial cofactor for mitochondrial enzymes, resulting in mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and reduced cell viability[4]. Supplementation with lipoic acid has been demonstrated to ameliorate these toxic effects[4].
Gastrointestinal Effects
Diarrhea has been observed as a side effect in mice treated with C75[2]. The exact mechanism for this is not fully elucidated but may be related to the compound's effects on metabolism and potential irritation of the gastrointestinal tract.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in assessing the side effects of C75, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below are generalized methodologies for key experiments cited in the literature.
Acute Oral Toxicity (LD50) Determination in Rodents
This protocol is a generalized procedure based on standard toxicology guidelines.
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Acclimation: Animals are acclimated for at least 7 days before the study, with free access to food and water.
-
Dose Preparation: C75 is dissolved in a suitable vehicle (e.g., corn oil, DMSO).
-
Dose Administration: A single dose of C75 is administered by oral gavage to different groups of animals at increasing concentrations.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight and food consumption are recorded daily.
-
Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
In Vitro Mitochondrial Toxicity Assessment
This protocol outlines a method to assess the impact of C75 on mitochondrial function.
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of C75 for different time points (e.g., 6, 12, 24 hours).
-
Mitochondrial Membrane Potential (MMP) Assay: MMP is measured using a fluorescent dye (e.g., JC-1, TMRE). A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for TMRE) indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a fluorescent probe (e.g., DCFH-DA). An increase in fluorescence indicates an increase in ROS production.
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT or LDH assay to correlate mitochondrial dysfunction with cell death.
Conclusion
The available data indicates that C75 and its analogs present a complex side effect profile that warrants careful consideration in any drug development program. The primary on-target effects of FASN inhibition lead to desirable outcomes like weight loss but also to dose-limiting anorexia. Furthermore, off-target effects on mitochondrial function introduce another layer of toxicity. The development of newer analogs with improved selectivity and a better therapeutic index is a critical step forward. This guide provides a foundational understanding of the comparative side effects, and it is imperative that researchers conduct thorough, head-to-head toxicological studies to fully characterize the safety profile of any new C75 analog.
References
- 1. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid, a complex furan derivative. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid. If an SDS for this specific compound is not available, information from SDSs for structurally similar compounds, such as other furan carboxylic acid derivatives, should be used as a preliminary guide.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.
-
Respiratory Protection: If there is a risk of inhalation of dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2]
Engineering Controls:
All handling of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Emergency eyewash stations and safety showers must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container with the full chemical name: "Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid".
-
Indicate the associated hazards on the label (e.g., "Irritant," "Harmful if swallowed").
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a container that is compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with no leaks or cracks.
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the SDS if available, or information on related compounds.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Summary of Safety Data for Related Furan Carboxylic Acid Derivatives
| Parameter | 2-Furoic acid | Tetrahydropyran-4-carboxylic acid | General Guidance for Furan Carboxylic Acid Derivatives |
| Primary Hazards | Causes serious eye damage, May cause respiratory irritation.[1] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Assume the compound is an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed. |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection.[1] | Protective gloves, protective clothing, eye protection, face protection.[2] | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2] | Handle in a chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes. |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases.[1] | Strong oxidizing agents, Strong bases.[2] | Store away from strong oxidizing agents, acids, and bases to prevent hazardous reactions. |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal.[1] | Sweep up and shovel into suitable containers for disposal.[2] | For small spills, carefully sweep or scoop up the material and place it in a labeled waste container. Avoid generating dust. |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1] | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of as hazardous chemical waste through a licensed contractor. Do not dispose of in regular trash or down the drain. |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid.
Disclaimer: This document provides guidance on the proper disposal of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid based on available information for similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and a thorough understanding of your institution's safety protocols and all applicable regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
Personal protective equipment for handling Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid. Proper selection and use of PPE are the first line of defense against chemical exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] | To prevent skin contact, which may cause irritation. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[2][4] | To protect against splashes that can cause serious eye damage.[5] |
| Body Protection | A lab coat, and for larger quantities, a chemical-resistant apron. | To protect skin and clothing from spills and splashes.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is possible, a NIOSH-certified respirator for organic vapors may be necessary.[2][4] | To prevent inhalation of vapors or aerosols that may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[3] |
III. Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step handling protocol is essential for minimizing exposure and ensuring safety.
1. Preparation:
- Ensure a chemical fume hood is operational and the work area is clear of clutter.
- Verify that an eyewash station and safety shower are accessible.[5]
- Assemble all necessary equipment and reagents before handling the compound.
- Put on all required PPE as outlined in the table above.
2. Handling:
- Conduct all manipulations of the compound within a certified chemical fume hood.
- Avoid the formation of dust or aerosols.[1]
- Use compatible tools and equipment to prevent reactions.
- Keep containers tightly closed when not in use.[5]
3. In Case of a Spill:
- Evacuate the immediate area and alert colleagues.
- If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand).
- For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department.
- Collect the absorbed material into a suitable, labeled container for disposal.[1]
IV. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- All waste materials contaminated with Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
2. Waste Disposal:
- Dispose of the chemical waste through your institution's approved hazardous waste disposal program.
- Do not discharge the chemical or its containers into drains or the environment.[1]
V. Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid.
Caption: Workflow for Safe Handling of Laboratory Chemicals.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
